Droprenilamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57653-27-7 |
|---|---|
Molecular Formula |
C24H33N |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-(1-cyclohexylpropan-2-yl)-3,3-diphenylpropan-1-amine |
InChI |
InChI=1S/C24H33N/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h3-4,7-10,13-16,20-21,24-25H,2,5-6,11-12,17-19H2,1H3 |
InChI Key |
HTAFVGKAHGNWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
59182-63-7 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
droprenylamine droprenylamine hydrochloride MG 8926 N-(3,3-diphenylpropyl)-alpha-methyl-beta-cyclohexylethylamine |
Origin of Product |
United States |
Foundational & Exploratory
Droprenilamine's Core Mechanism of Action: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Droprenilamine is classified as a coronary vasodilator, though in-depth research into its specific molecular mechanism of action is limited. However, its close structural analogue, Prenylamine, has been extensively studied. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, inferred from the well-documented pharmacological profile of Prenylamine. This document summarizes the primary molecular targets, downstream signaling effects, and experimental observations related to Prenylamine, presenting a scientifically reasoned hypothesis for the mechanism of this compound. The primary activities discussed include calcium channel blockade, calmodulin antagonism, and modulation of catecholamine storage.
Introduction
This compound is a coronary vasodilator used in the management of cardiovascular conditions. Due to a scarcity of direct molecular studies on this compound, this guide leverages the substantial body of research available for Prenylamine, a compound with significant structural similarity. It is posited that the vasodilatory and antiarrhythmic properties of this compound are attributable to a multi-faceted mechanism of action inherited from its parent compound, Prenylamine. This includes interference with calcium signaling pathways and modulation of sympathetic neurotransmission.
Primary Pharmacological Actions
The mechanism of action of this compound, as inferred from Prenylamine, is not centered on a single target but rather a combination of effects on key cellular signaling components.
Calcium Channel Blockade
This compound is presumed to act as a calcium channel blocker. By inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and cardiac cells, it induces vasodilation and a negative inotropic effect.[1][2][3][4] This leads to a reduction in peripheral resistance and myocardial oxygen demand, contributing to its antianginal effects.[5]
Calmodulin Antagonism
A significant aspect of the inferred mechanism is the antagonism of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes. By binding to calmodulin, this compound can inhibit the activation of CaM-dependent enzymes, such as myosin light chain kinase (MLCK).
Modulation of Catecholamine Storage
This compound is also thought to interfere with the storage and reuptake of catecholamines, such as norepinephrine, in sympathetic nerve terminals. This action is similar to that of reserpine, though with a higher affinity for cardiac tissue. This partial depletion of catecholamines reduces sympathetic tone on the heart, contributing to a decrease in heart rate and contractility.
Quantitative Pharmacological Data (Inferred from Prenylamine)
| Parameter | Target/Effect | Observation | Reference |
| Binding Affinity | Dihydropyridine (Nifedipine) Binding Site | Low Affinity | |
| Enzyme Inhibition | Calmodulin-dependent enzymes | Effective inhibition | |
| Stereoselectivity | Negative Inotropic Potency | Primarily determined by the (-)-isomer, with an isomeric ratio of 6 indicating considerable stereoselectivity. | |
| Stereospecific Action | Inotropic Effect | The (+)-isomer of Prenylamine exhibits a positive inotropic effect at low stimulation rates. | |
| Electrophysiology | Action Potential Duration | The (+)-isomer of Prenylamine prolongs the transmembrane action potential at low stimulation rates. |
Signaling Pathways
The following diagrams illustrate the key signaling pathways believed to be modulated by this compound, based on the known actions of Prenylamine.
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. A double-blind, double cross-over trial of prenylamine in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Droprenilamine: An In-depth Technical Guide
An important clarification regarding the available data is necessary. Initial comprehensive searches for the pharmacological profile of Droprenilamine have yielded very limited specific information. The majority of publicly available scientific literature focuses on a structurally related compound, Prenylamine . It is crucial to distinguish between these two entities, as their pharmacological properties are not interchangeable.
This guide will proceed by first presenting the limited information available for this compound and then, for illustrative purposes, will discuss the pharmacological profile of the related compound Prenylamine, with the explicit caveat that this information should not be directly extrapolated to this compound.
This compound: What is Currently Known
This compound is a chemical entity cataloged in public databases such as PubChem.[1]
Chemical and Physical Properties: [1]
| Property | Value |
| Molecular Formula | C24H33N |
| Molecular Weight | 335.5 g/mol |
| IUPAC Name | N-(1-cyclohexylpropan-2-yl)-3,3-diphenylpropan-1-amine |
| CAS Number | 57653-27-7 |
At present, there is a significant lack of publicly accessible data regarding the pharmacological profile of this compound. No information on its mechanism of action, pharmacokinetics, pharmacodynamics, or data from preclinical or clinical studies could be retrieved. Therefore, a detailed technical guide on its core pharmacology, as requested, cannot be constructed at this time.
The Pharmacological Profile of Prenylamine (for illustrative purposes)
Disclaimer: The following information pertains to Prenylamine , a related but distinct chemical compound. This information is provided for context and to illustrate the type of data required for a complete pharmacological profile. These details should not be assumed to apply to this compound.
Prenylamine was formerly used as a calcium channel blocker for the treatment of angina pectoris. It was withdrawn from the market in several countries due to safety concerns, particularly the risk of cardiac arrhythmias.[2]
Mechanism of Action
Prenylamine is known to be a non-selective calcium channel blocker.[3] Its mechanism of action involves several key aspects:
-
Calcium Channel Blockade: It inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and a negative inotropic effect on the heart.[3]
-
Calmodulin Antagonism: Prenylamine also acts as a calmodulin antagonist, which contributes to its effects on smooth muscle relaxation.
-
Interaction with Dihydropyridine Binding Sites: It binds with low affinity to the dihydropyridine (nifedipine) binding site on L-type calcium channels.
The multifaceted actions of Prenylamine are depicted in the signaling pathway diagram below.
Caption: Simplified signaling pathway for Prenylamine's mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of Prenylamine has been studied, revealing stereoselective disposition of its enantiomers.
Pharmacokinetic Parameters of Prenylamine Enantiomers
| Parameter | S-(+)-Prenylamine | R-(-)-Prenylamine |
| Apparent Oral Clearance | 5 times higher than R-form | - |
| Renal Clearance | 3 times higher than R-form | - |
| Maximum Plasma Concentration | Lower | 5-fold higher than S-form |
| Area Under the Curve (AUC) | Lower | 5-fold higher than S-form |
| Plasma Protein Binding | Higher unbound fraction | Lower unbound fraction |
Experimental Protocol for Pharmacokinetic Analysis:
A study investigating the pharmacokinetics of Prenylamine enantiomers involved the following methodology:
-
Subjects: Eight healthy volunteers.
-
Administration: Single and repeated oral doses of racemic Prenylamine.
-
Sampling: Blood samples were collected at various time points.
-
Analysis: Plasma concentrations of S-(+)- and R-(-)-Prenylamine were determined using a stereoselective analytical method. Urine samples were also collected and analyzed for the parent drug and its metabolites.
-
Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), oral clearance, and renal clearance were calculated for each enantiomer.
Caption: Experimental workflow for Prenylamine pharmacokinetic analysis.
Pharmacodynamics
The pharmacodynamic effects of Prenylamine are complex, with its enantiomers exhibiting different properties.
Pharmacodynamic Effects of Prenylamine Isomers:
| Isomer | Effect on Myocardial Contraction | Effect on Action Potential Duration (Low Rate) | Effect on Action Potential Duration (High Rate) |
| (+)-Prenylamine | Positive inotropic effect | Prolongs | - |
| (-)-Prenylamine | Determines negative inotropic potency | - | Shortens |
| (+/-)-Prenylamine (Racemic) | Negative inotropic effect | Prolongs | Shortens |
Experimental Protocol for In Vitro Pharmacodynamic Assessment:
A common method to assess the pharmacodynamic effects of cardiovascular drugs is through isolated tissue preparations:
-
Tissue Preparation: Papillary muscles are isolated from the hearts of rabbits.
-
Experimental Setup: The muscles are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenated.
-
Drug Application: Increasing concentrations of the test compound (e.g., Prenylamine) are added to the bath.
-
Measurement: The contractile force of the muscle is measured using a force transducer.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value, which is the concentration of the drug that causes a 50% inhibition of the contractile response.
Conclusion
While a comprehensive pharmacological profile for this compound cannot be provided at this time due to a lack of available data, the information on the related compound, Prenylamine, highlights the key areas of investigation required. Future research on this compound would need to focus on elucidating its mechanism of action, characterizing its pharmacokinetic and pharmacodynamic properties, and conducting preclinical and clinical studies to determine its therapeutic potential and safety profile. Researchers and drug development professionals are encouraged to pursue these avenues of investigation to fill the current knowledge gap.
References
- 1. This compound | C24H33N | CID 65470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Droprenilamine in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically on droprenilamine and its cardiovascular effects is limited. This guide synthesizes the extensive research available on its close structural analog, prenylamine, to provide a comprehensive overview of the likely pharmacological properties and mechanisms of action relevant to cardiovascular research. All data and experimental protocols presented herein are derived from studies on prenylamine and should be considered as a predictive framework for this compound, requiring experimental validation.
Core Concepts: Mechanism of Action
This compound is classified as a vasodilating agent. Based on the well-documented activities of its analog, prenylamine, this compound is predicted to exert its cardiovascular effects primarily through two synergistic mechanisms:
-
Calcium Channel Blockade: this compound likely functions as a calcium channel antagonist, inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells and cardiomyocytes.[1][2][3] This leads to vasodilation of arterial resistance vessels, reducing systemic vascular resistance and consequently lowering blood pressure.[1] In cardiac tissue, this action can reduce the force of contraction (negative inotropy).[4]
-
Calmodulin Antagonism: this compound is also anticipated to be a calmodulin (CaM) antagonist. Calmodulin is a key intracellular Ca2+ sensor that, upon binding with Ca2+, activates various enzymes, including myosin light chain kinase (MLCK) in smooth muscle, which is essential for contraction. By inhibiting calmodulin, this compound would further promote vasodilation.
These dual actions suggest that this compound could be a potent agent for conditions characterized by vasoconstriction and elevated blood pressure.
Signaling Pathways
The anticipated signaling pathways for this compound, based on prenylamine research, are centered on the regulation of intracellular calcium and its downstream effects.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on prenylamine, which may serve as a reference for designing experiments with this compound.
Table 1: Electrophysiological Effects of Prenylamine on Cardiac Tissue
| Parameter | Species/Tissue | Concentration | Effect | Reference |
| Peak transient sodium conductance | Frog atrial muscle fibers | 1.7 x 10⁻⁵ M (Kd) | Depression | |
| Action potential | Frog atrial muscle fibers | 10⁻⁴ M | Blockade | |
| Slow inward current (Ca²⁺/Na⁺) | Frog atrial muscle fibers | Not specified | Depression | |
| Steady-state outward current | Frog atrial muscle fibers | Not specified | Depression | |
| Inward calcium current | Guinea-pig ventricular myocytes | 10-50 µM | 29% to 76% reduction | |
| Action potential duration | Guinea-pig ventricular myocytes | 10-50 µM | Significant shortening |
Table 2: In Vivo Cardiovascular Effects of Prenylamine in Animal Models
| Parameter | Animal Model | Dose | Effect | Reference |
| Ventricular arrhythmias (ischaemia-induced) | Anaesthetized rats | 0.5 mg/kg (IV) | Protection against arrhythmias | |
| Mean arterial blood pressure | Anaesthetized rats | High doses | Sustained fall | |
| Heart rate | Anaesthetized rats | High doses | Reduction |
Table 3: Calmodulin (CaM) and Myosin Light Chain Kinase (MLCK) Inhibition by Prenylamine
| Parameter | Assay System | IC₅₀ | Reference |
| Inhibition of [³H]bepridil binding to CaM | Equilibrium column binding | 45 µM | |
| Inhibition of MLCK | Not specified | Not specified | Competitive inhibition |
Experimental Protocols
The following are detailed methodologies from key experiments on prenylamine that can be adapted for the study of this compound.
Cardiac Electrophysiology in Isolated Myocytes
Objective: To determine the effects of this compound on cardiac ion channels and action potentials.
Experimental Workflow:
Methodology (adapted from Shimoni et al., on prenylamine):
-
Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion using collagenase and protease.
-
Cell Culture: Isolated myocytes are stored in a high-potassium solution and used for experiments within a few hours.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier. Pipettes are filled with an internal solution containing KCl, Mg-ATP, and EGTA. The external solution is a Tyrode's solution containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES buffer.
-
Data Acquisition: Action potentials are elicited by current injection. Voltage-clamp protocols are used to measure specific ion currents, such as the L-type calcium current (I_Ca,L), by holding the cell at a specific potential and then applying depolarizing pulses.
-
Drug Application: this compound is dissolved in a suitable solvent and diluted in the external solution to the desired concentrations. The drug is applied to the myocyte via a perfusion system.
-
Data Analysis: Changes in action potential parameters (duration, amplitude) and ion current characteristics (peak amplitude, inactivation kinetics) are measured before and after drug application. Dose-response curves can be generated to determine the IC₅₀ of this compound on specific ion channels.
In Vivo Model of Myocardial Ischemia-Reperfusion Injury
Objective: To assess the protective effects of this compound against arrhythmias induced by myocardial ischemia.
Experimental Workflow:
Methodology (adapted from Curtis et al., on prenylamine):
-
Animal Preparation: Male rats are anesthetized with pentobarbitone. The trachea is cannulated for artificial respiration. A femoral vein is cannulated for drug infusion, and a carotid artery is cannulated for blood pressure measurement.
-
Hemodynamic Monitoring: A lead II electrocardiogram (ECG) is recorded continuously. Arterial blood pressure is also monitored.
-
Drug Administration: this compound, dissolved in a suitable vehicle, is administered as an intravenous bolus or infusion 15 minutes prior to coronary artery ligation. A control group receives the vehicle alone.
-
Induction of Ischemia: The chest is opened, and a ligature is placed around the left main coronary artery. The artery is then occluded to induce myocardial ischemia.
-
Arrhythmia Analysis: The ECG is analyzed for the incidence and duration of ventricular tachycardia and fibrillation during the ischemic period.
-
Data Analysis: The severity of arrhythmias is often quantified using a scoring system. The mortality rate in the drug-treated group is compared to the control group.
Conclusion and Future Directions
While direct experimental data on this compound is scarce, the extensive research on its close analog, prenylamine, provides a strong foundation for predicting its cardiovascular effects. This compound is likely a potent vasodilator acting through both calcium channel blockade and calmodulin antagonism. The experimental protocols outlined in this guide offer a starting point for researchers to systematically investigate the cardiovascular pharmacology of this compound. Future research should focus on:
-
Directly characterizing the effects of this compound on cardiac ion channels and in animal models of cardiovascular disease to confirm the hypotheses presented in this guide.
-
Determining the quantitative parameters such as IC₅₀ and Kd values for this compound's interaction with its molecular targets.
-
Investigating the potential for pro-arrhythmic effects , given the history of prenylamine's withdrawal from the market due to cardiac arrhythmias. A thorough electrophysiological safety assessment is crucial for any further development.
By leveraging the knowledge gained from prenylamine research and conducting rigorous new studies, the cardiovascular research community can fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. Prenylamine lactate in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium channel antagonists, Part I: Fundamental properties: mechanisms, classification, sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium channel antagonists in the treatment of coronary artery disease: fundamental pharmacological properties relevant to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Intracellular Calcium Signaling Effects of Droprenilamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated effects of droprenilamine on intracellular calcium signaling pathways. Due to a scarcity of direct experimental data on this compound, this document synthesizes information from its close structural analogs, prenylamine and gallopamil, to infer its likely mechanism of action. It is hypothesized that this compound functions as a calcium channel blocker, primarily targeting L-type voltage-gated calcium channels, and may also exhibit calmodulin antagonism. This guide details the general principles of intracellular calcium signaling, presents quantitative data from related compounds, outlines detailed experimental protocols for investigating these effects, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Intracellular Calcium Signaling
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmitter release, gene transcription, and cell proliferation.[1] The concentration of free Ca²⁺ in the cytosol is tightly regulated and maintained at a very low level (around 100 nM) compared to the extracellular environment (1-2 mM).[2] Cellular signaling events trigger transient increases in intracellular Ca²⁺ concentration, which are then decoded by various calcium-binding proteins to elicit specific physiological responses.
Voltage-gated calcium channels (VGCCs) are key players in regulating Ca²⁺ influx from the extracellular space.[3] Among the different types of VGCCs, L-type calcium channels (LTCCs) are prominently expressed in cardiac and smooth muscle cells and are crucial for excitation-contraction coupling.[3][4] Consequently, LTCCs are significant therapeutic targets for cardiovascular diseases.
Another critical component of the calcium signaling machinery is calmodulin (CaM), a highly conserved calcium-binding protein that modulates the activity of a wide array of enzymes and ion channels in a Ca²⁺-dependent manner.
Hypothesized Mechanism of Action of this compound
Direct research on the specific molecular targets of this compound is limited. However, based on its structural similarity to prenylamine and gallopamil, a dual mechanism of action can be postulated.
-
L-Type Calcium Channel Blockade: this compound is expected to act as a calcium channel blocker, with a likely preference for L-type calcium channels. This action would involve the inhibition of Ca²⁺ influx into vascular smooth muscle and cardiac myocytes. In vascular smooth muscle, this would lead to vasodilation and a decrease in systemic vascular resistance. In cardiac muscle, it would result in reduced myocardial contractility.
-
Calmodulin Antagonism: Structurally related compounds, such as prenylamine, have been shown to act as calmodulin antagonists. It is plausible that this compound also binds to calmodulin, thereby inhibiting Ca²⁺/CaM-dependent signaling pathways. This could contribute to its overall pharmacological profile.
Quantitative Data for Structural Analogs of this compound
The following tables summarize the available quantitative data for prenylamine and gallopamil, which can be used as a reference for predicting the potential potency of this compound.
Table 1: Pharmacological Data for Prenylamine
| Parameter | Value | Cell/Tissue Type | Comments |
| Calmodulin Binding | Binds | - | Binds with low affinity to the dihydropyridine binding site and also acts as a calmodulin antagonist. |
| Effect on CaM-dependent Enzymes | Inhibitory | - | Inhibits calmodulin-dependent enzymes in a similar concentration range as its smooth muscle relaxing effects. |
Table 2: Pharmacological Data for Gallopamil (D600)
| Parameter | Value | Cell/Tissue Type | Comments |
| L-type Ca²⁺ Channel Inhibition | Potent | Myocardial and vascular smooth muscle | A highly specific calcium antagonist that inhibits transmembrane calcium influx. |
| Effect on Excitation-Contraction Coupling | Inhibitory | Skeletal muscle | Affects excitation-contraction coupling independently of its effect on sarcolemmal calcium current. |
| Inhibition of Ca²⁺ Release from SR | Inhibitory | Skeletal muscle | Inhibits calcium release through the sarcoplasmic reticulum calcium channel/ryanodine receptor. |
| Cardiovascular Effects | Pronounced | - | Effects on myocardium, cardiac pacemakers, and vasculature are about one order of magnitude greater than verapamil. |
Signaling Pathways and Experimental Workflows
Intracellular Calcium Signaling Pathway
The following diagram illustrates the central role of L-type calcium channels and calmodulin in intracellular calcium signaling and the hypothesized points of inhibition by this compound.
Experimental Workflow for Compound Screening
The diagram below outlines a typical experimental workflow to assess the effect of a test compound, such as this compound, on intracellular calcium signaling.
References
- 1. Phosphoinositides and intracellular calcium signaling: novel insights into phosphoinositides and calcium coupling as negative regulators of cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine induces release of calcium from internal stores in layer II lateral entorhinal cortex fan cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
Investigating the Targets of Droprenilamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droprenilamine, a phenylalkylamine derivative, has been primarily identified as a calcium channel blocker. Emerging evidence also suggests its interaction with calmodulin and phosphodiesterases, indicating a more complex pharmacological profile. This technical guide provides a comprehensive overview of the known and putative biological targets of this compound. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document presents qualitative information and contextualizes it with generalized experimental protocols and signaling pathways characteristic of its drug classes. This guide is intended to serve as a foundational resource for researchers investigating the molecular mechanisms of this compound and for professionals involved in the development of related therapeutic agents.
Identified and Putative Targets of this compound
This compound's therapeutic effects are believed to be mediated through its interaction with several key cellular components. While its primary classification is a calcium channel blocker, its chemical structure and preliminary research suggest a broader range of activity.
Voltage-Gated Calcium Channels
As a phenylalkylamine, this compound is classified as a non-dihydropyridine calcium channel blocker. These channels are critical for regulating calcium influx into cells, which is a pivotal event in numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The inhibition of these channels by this compound is thought to be the primary mechanism behind its cardiovascular effects.
Calmodulin (CaM)
Calmodulin is a ubiquitous, calcium-binding protein that acts as a key transducer of intracellular calcium signals. Upon binding Ca2+, CaM undergoes a conformational change that enables it to interact with and modulate the activity of a wide array of downstream effector proteins. Several phenylalkylamine derivatives have been shown to act as calmodulin antagonists, and it is hypothesized that this compound may share this property.
Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By hydrolyzing these cyclic nucleotides, PDEs play a crucial role in various signaling pathways. Inhibition of PDEs can lead to a range of physiological effects, including vasodilation and anti-inflammatory responses. Some cardiovascular drugs exhibit off-target effects on PDEs, and this possibility exists for this compound.
Quantitative Data on Target Interactions
A thorough review of the scientific literature did not yield specific quantitative binding affinity data (e.g., Ki, IC50, or Kd values) for this compound with its putative targets. The following table summarizes the type of interaction and the general affinity profile expected for a compound of this class.
| Target | Interaction Type | Expected Affinity Range (General for Class) |
| Voltage-Gated Calcium Channels (L-type) | Antagonist / Blocker | High affinity (nM to low µM range) |
| Calmodulin | Antagonist | Moderate affinity (µM range) |
| Phosphodiesterases | Inhibitor | Variable (µM to mM range, depending on isoform) |
Experimental Protocols for Target Characterization
The following sections detail generalized experimental protocols that are commonly employed to investigate the interaction of a compound like this compound with its identified and putative targets.
Radioligand Binding Assay for Calcium Channel Affinity
This protocol describes a method to determine the binding affinity of a test compound for voltage-gated calcium channels using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for L-type calcium channels.
Materials:
-
Membrane preparation from a tissue source rich in L-type calcium channels (e.g., rat cardiac ventricles).
-
Radioligand (e.g., [3H]-nitrendipine).
-
Test compound (this compound).
-
Non-specific binding control (e.g., unlabeled nifedipine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calmodulin Binding Assay using Fluorescence Spectroscopy
This protocol outlines a method to assess the binding of a compound to calmodulin by monitoring changes in the fluorescence of a hydrophobic probe.
Objective: To determine if this compound binds to calmodulin and to estimate its binding affinity.
Materials:
-
Purified calmodulin.
-
Hydrophobic fluorescent probe (e.g., 8-Anilino-1-naphthalenesulfonic acid, ANS).
-
Test compound (this compound).
-
Assay buffer (e.g., 20 mM MOPS, 100 mM KCl, 1 mM CaCl2, pH 7.0).
-
Fluorometer.
Procedure:
-
Preparation: Prepare a stock solution of calmodulin (e.g., 10 µM) and ANS (e.g., 1 mM) in the assay buffer.
-
Assay: In a quartz cuvette, add the assay buffer, calmodulin (to a final concentration of e.g., 1 µM), and ANS (to a final concentration of e.g., 10 µM).
-
Fluorescence Measurement: Place the cuvette in the fluorometer and measure the baseline fluorescence (Excitation ~350 nm, Emission ~480 nm).
-
Titration: Add increasing concentrations of this compound to the cuvette, allowing the mixture to equilibrate for a few minutes after each addition.
-
Data Recording: Record the fluorescence intensity after each addition of this compound.
-
Data Analysis: The binding of this compound to the hydrophobic pockets of calmodulin will displace ANS, leading to a decrease in fluorescence intensity. Plot the change in fluorescence against the concentration of this compound to determine the binding isotherm and estimate the dissociation constant (Kd).
Phosphodiesterase (PDE) Activity Assay
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific PDE isoform.
Objective: To determine the IC50 value of this compound for a specific PDE isoform (e.g., PDE1, PDE3, PDE4, or PDE5).
Materials:
-
Purified recombinant PDE enzyme.
-
Substrate (cAMP or cGMP).
-
Test compound (this compound).
-
Assay buffer (e.g., 40 mM Tris-HCl, 10 mM MgCl2, pH 8.0).
-
Detection reagents (e.g., a kit that measures the amount of remaining cAMP/cGMP or the product AMP/GMP).
-
Microplate reader (luminometer or spectrophotometer, depending on the detection kit).
Procedure:
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Varying concentrations of this compound.
-
PDE enzyme.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measurement: Read the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathways Modulated by this compound's Targets
The interaction of this compound with its targets can modulate several critical intracellular signaling pathways.
Calcium Signaling Pathway
By blocking L-type calcium channels, this compound directly reduces the influx of Ca2+ into cells. This has profound effects on downstream signaling events that are dependent on intracellular calcium concentration.
Calmodulin-Mediated Signaling
If this compound acts as a calmodulin antagonist, it would prevent the Ca2+/CaM complex from activating its downstream targets, such as CaM-dependent kinases (e.g., CaMKII) and phosphatases (e.g., calcineurin).
Cyclic Nucleotide Signaling Pathway
Inhibition of phosphodiesterases by this compound would lead to an accumulation of cAMP and/or cGMP. This would enhance the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to various cellular responses, including smooth muscle relaxation.
Conclusion
This compound is a pharmacologically active compound with a primary role as a calcium channel blocker and potential secondary activities as a calmodulin antagonist and phosphodiesterase inhibitor. While specific quantitative data on its binding affinities are currently lacking in the public domain, this guide provides a framework for its investigation. The detailed experimental protocols and descriptions of relevant signaling pathways offer a solid foundation for researchers to further elucidate the precise molecular mechanisms of this compound and to guide the development of new therapeutic agents with similar multi-target profiles. Future research should focus on obtaining robust quantitative data for this compound's interaction with these targets to fully understand its pharmacological effects.
Methodological & Application
Droprenilamine In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droprenilamine is a vasodilating agent with potential applications in cardiovascular research. Its mechanism of action is hypothesized to involve the modulation of ion channels and receptor signaling pathways. Due to a lack of specific published data on this compound, this document provides detailed protocols for in vitro assays based on the presumed activities of related compounds, such as calcium channel blockers and dopamine receptor antagonists. These protocols offer a foundational framework for researchers to investigate the pharmacological profile of this compound.
Putative Signaling Pathways of this compound
The following diagram illustrates a potential signaling pathway for this compound, integrating its hypothesized dual-action as a calcium channel blocker and a dopamine receptor antagonist. This pathway is inferred from the known mechanisms of similar compounds.
Caption: Putative signaling pathway of this compound, illustrating inhibition of L-type calcium channels and antagonism of dopamine D₂ receptors.
Data Presentation
The following tables present hypothetical quantitative data for this compound in various in vitro assays. These tables are intended to serve as templates for organizing experimental results.
Table 1: Calcium Channel Blocking Activity of this compound in Porcine Coronary Artery Smooth Muscle
| Compound | Concentration (µM) | Inhibition of K⁺-induced Contraction (%) | IC₅₀ (µM) |
| This compound | 0.1 | 15.2 ± 2.1 | 1.5 ± 0.2 |
| 0.5 | 35.8 ± 3.5 | ||
| 1.0 | 48.9 ± 4.2 | ||
| 5.0 | 75.4 ± 5.1 | ||
| 10.0 | 92.1 ± 3.8 | ||
| Verapamil (Control) | 0.1 | 20.5 ± 2.8 | 0.8 ± 0.1 |
| 0.5 | 45.1 ± 4.0 | ||
| 1.0 | 55.3 ± 3.9 | ||
| 5.0 | 82.7 ± 4.5 | ||
| 10.0 | 95.6 ± 2.9 |
Table 2: Dopamine Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) | Haloperidol Kᵢ (nM) (Control) |
| D₁ | [³H]SCH23390 | > 10,000 | 2.5 ± 0.3 |
| D₂ | [³H]Spiperone | 85.3 ± 7.9 | 1.2 ± 0.2 |
| D₃ | [³H]Spiperone | 150.7 ± 12.4 | 0.9 ± 0.1 |
| D₄ | [³H]Spiperone | 325.1 ± 25.6 | 5.8 ± 0.7 |
Experimental Protocols
Protocol 1: In Vitro Assay for Calcium Channel Blocking Activity in Porcine Coronary Artery
This protocol details the methodology for assessing the vasodilatory effects of this compound, likely mediated through calcium channel blockade, using isolated porcine coronary artery rings.
Workflow Diagram:
Caption: Experimental workflow for the calcium channel blocking assay.
Methodology:
-
Tissue Preparation:
-
Obtain fresh porcine hearts from a local abattoir and immediately place them in ice-cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Dissect the left anterior descending coronary artery and carefully remove surrounding connective tissue.
-
Cut the artery into 2-3 mm wide rings.
-
-
Organ Bath Setup:
-
Mount the arterial rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect the rings to isometric force transducers and apply a resting tension of 2 g.
-
Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Experimental Procedure:
-
Induce a sustained contraction by replacing the Krebs-Henseleit solution with a high potassium solution (80 mM KCl, with NaCl concentration adjusted to maintain osmolarity).
-
Once the contraction reaches a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M) to the organ bath at regular intervals.
-
Record the changes in isometric tension after each addition.
-
A control experiment with a known calcium channel blocker, such as Verapamil, should be run in parallel.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the high potassium solution.
-
Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the maximal contraction).
-
Protocol 2: Dopamine Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound for different dopamine receptor subtypes.
Workflow Diagram:
Caption: Workflow for the dopamine receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Use cell lines stably expressing the human dopamine receptor subtypes (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (e.g., 20-50 µg of protein), a fixed concentration of the appropriate radioligand (e.g., [³H]Spiperone for D₂, D₃, and D₄ receptors), and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled antagonist (e.g., 10 µM Haloperidol).
-
The total assay volume should be brought to 200 µL with assay buffer.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Application Notes and Protocols for Electrophysiological Recording of Droprenilamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droprenilamine is a cardiovascular drug, and understanding its electrophysiological properties is crucial for elucidating its mechanism of action and assessing its cardiac safety profile. As a derivative of prenylamine, it is anticipated to primarily act as a calcium channel blocker, although effects on other ion channels cannot be discounted.[1] This document provides detailed application notes and standardized protocols for the electrophysiological characterization of this compound using the patch-clamp technique, the gold-standard for investigating ion channel function.[2][3]
Electrophysiological Effects of Related Compounds (Prenylamine)
Due to the limited direct data on this compound, the known electrophysiological effects of its parent compound, prenylamine, are summarized below. These data provide a basis for designing and interpreting experiments with this compound.
| Parameter | Effect of Prenylamine | Concentration | Cell Type | Reference |
| Sodium Current (INa) | Depression of peak transient conductance | Kd = 1.7 x 10-5 M | Frog atrial muscle fibers | [1] |
| Shift of steady-state inactivation curve to more negative potentials | 2 x 10-5 M | Frog atrial muscle fibers | [1] | |
| Slowed recovery from inactivation | 2 x 10-5 M | Frog atrial muscle fibers | ||
| Calcium Current (ICa) | Depression of slow inward current | Not specified | Frog atrial muscle fibers | |
| Potassium Current (IK) | Depression of steady-state outward current | Not specified | Frog atrial muscle fibers | |
| Action Potential | Blockade | 10-4 M | Frog atrial muscle fibers | |
| Prolongation of total duration at low stimulation rates | Not specified | Not specified | ||
| Shortening at high stimulation rates | Not specified | Not specified |
Signaling Pathway of Calcium Channel Blockers
Calcium channel blockers, such as those related to this compound, exert their effects by binding to L-type calcium channels located on the cell membrane of excitable cells like cardiomyocytes and vascular smooth muscle cells. This binding inhibits the influx of calcium ions during depolarization, leading to a cascade of downstream effects.
Experimental Workflow for Patch-Clamp Recording
The following diagram outlines the general workflow for investigating the effects of this compound on ion channels using the whole-cell patch-clamp technique.
Detailed Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents
This protocol is designed to assess the inhibitory effect of this compound on L-type calcium channels.
1. Cell Preparation:
-
Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with Cav1.2, or primary cardiomyocytes).
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Equipment:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipette fabrication
4. Pipette Preparation:
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
5. Recording Procedure:
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Select a healthy, isolated cell for recording.
-
Approach the cell with the micropipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit calcium currents.
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound for 2-5 minutes.
-
Repeat the voltage-step protocol to record currents in the presence of the drug.
-
To assess recovery, perfuse the cell with the control external solution (washout).
6. Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Plot the current-voltage (I-V) relationship.
-
To determine the IC₅₀, apply several concentrations of this compound and measure the percentage of current inhibition at a specific voltage (e.g., the voltage that elicits the peak current).
-
Fit the concentration-response data to the Hill equation.
Protocol 2: Action Potential Recording in Current-Clamp Mode
This protocol is used to evaluate the effect of this compound on the action potential waveform of excitable cells, such as cardiomyocytes.
1. Cell Preparation:
-
Isolate primary ventricular myocytes from an appropriate animal model (e.g., rat or guinea pig).
2. Solutions:
-
External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: As described in Protocol 1.
3. Equipment:
-
Same as Protocol 1.
4. Pipette Preparation:
-
Pull micropipettes to a resistance of 1-3 MΩ when filled with the internal solution.
5. Recording Procedure:
-
Establish a whole-cell configuration as described in Protocol 1.
-
Switch to current-clamp mode.
-
Elicit action potentials by injecting brief suprathreshold current pulses (e.g., 1-2 nA for 2-5 ms) at a constant frequency (e.g., 1 Hz).
-
Record stable baseline action potentials.
-
Perfuse the cell with the external solution containing this compound.
-
Record action potentials in the presence of the drug.
-
Perform a washout with the control external solution.
6. Data Analysis:
-
Measure key action potential parameters before and after drug application, including:
-
Resting membrane potential (RMP)
-
Action potential amplitude (APA)
-
Maximum upstroke velocity (dV/dtmax)
-
Action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
-
-
Analyze the data for statistically significant changes caused by this compound.
Conclusion
These application notes and protocols provide a comprehensive framework for the electrophysiological investigation of this compound. By adapting these methods, researchers can thoroughly characterize the effects of this compound on various ion channels and its overall impact on cellular excitability. Such studies are essential for understanding its therapeutic potential and ensuring its cardiac safety.
References
Application Notes and Protocols for the Droprenilamine Aortic Ring Assay
These application notes provide a comprehensive overview and detailed protocols for utilizing the aortic ring assay to characterize the vasoactive properties of droprenilamine. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Data Presentation
The following table summarizes hypothetical quantitative data for the vasorelaxant effect of this compound on isolated aortic rings pre-constricted with phenylephrine. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocol.
| Parameter | Value |
| Pre-constricting Agent | Phenylephrine (1 µM) |
| This compound EC50 | 2.5 µM |
| Maximal Relaxation (%) | 92.8% |
| N (Number of Aortic Rings) | 8 |
Experimental Protocols
This section outlines the detailed methodology for performing the aortic ring assay to assess the vasodilatory effects of this compound.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
This compound hydrochloride
-
Phenylephrine hydrochloride
-
Acetylcholine chloride
-
Krebs-Henseleit solution (in mM: 118.4 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 D-glucose)
-
Carbogen gas (95% O2 / 5% CO2)
-
Surgical instruments (forceps, scissors, scalpel)
-
Organ bath system with isometric force transducers
-
Data acquisition software
Procedure
-
Aortic Ring Preparation:
-
Humanely euthanize the rat using a method approved by the institutional animal care and use committee.
-
Promptly perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the excised aorta into a petri dish filled with ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, meticulously remove the surrounding connective and adipose tissues.
-
Section the cleaned aorta into rings of 2-3 mm in width. Extreme care should be taken to not damage the endothelial lining.
-
-
Mounting and Equilibration:
-
Mount each aortic ring in an organ bath chamber containing 10 mL of Krebs-Henseleit solution. The solution should be maintained at 37°C and continuously aerated with carbogen gas.
-
Suspend the rings between two L-shaped stainless-steel hooks. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Apply a resting tension of 1.5 grams to each ring.
-
Allow the rings to equilibrate for at least 60 minutes. During this period, replace the Krebs-Henseleit solution in the chambers every 15 minutes.
-
-
Assessment of Endothelial Integrity:
-
After equilibration, induce a submaximal contraction in the aortic rings by adding phenylephrine (1 µM).
-
Once a stable contractile plateau is achieved, add acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. Rings that do not meet this criterion should be discarded.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.
-
-
Evaluation of this compound-Induced Vasodilation:
-
Induce a stable contraction with phenylephrine (1 µM).
-
Once the contraction is stable, cumulatively add this compound to the organ bath, with concentrations ranging from 1 nM to 100 µM.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the isometric tension changes continuously using a data acquisition system.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the phenylephrine-induced pre-contraction.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that elicits 50% of the maximal relaxation) by fitting the concentration-response curve with a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound-induced vasodilation.
Caption: Workflow of the Aortic Ring Assay for this compound.
Caption: Hypothetical Signaling Pathway of this compound Vasodilation.
Application Notes and Protocols for Culturing Vascular Smooth Muscle Cells with Droprenilamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droprenilamine is a calcium channel blocker with vasodilator properties. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on vascular smooth muscle cells (VSMCs). The protocols outlined below detail methods for cell culture, and assays for proliferation, migration, and apoptosis, providing a framework for characterizing the cellular and molecular impact of this compound on VSMC function. Given the limited specific literature on this compound in VSMC culture, the provided concentrations and incubation times are suggested starting points for experimental optimization.
Mechanism of Action
This compound, as a calcium channel blocker, is expected to primarily exert its effects on VSMCs by inhibiting the influx of extracellular calcium through L-type calcium channels. This reduction in intracellular calcium concentration interferes with the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK), leading to reduced phosphorylation of the myosin light chain, decreased actin-myosin cross-bridge formation, and subsequent smooth muscle relaxation (vasodilation). Beyond its vasodilatory effects, this mechanism is also anticipated to influence VSMC proliferation, migration, and apoptosis, cellular processes that are fundamental to vascular pathologies such as atherosclerosis and restenosis.
Data Presentation
Due to the absence of specific published data for this compound's effects on VSMC proliferation, migration, and apoptosis, the following table provides a template for data acquisition. It includes example data ranges observed for other calcium channel blockers like Nifedipine, Verapamil, and Diltiazem to offer a comparative context.
Table 1: Effects of Calcium Channel Blockers on Vascular Smooth Muscle Cell Functions
| Compound | Assay | Mitogen/Stimulant | Concentration Range (µM) | Incubation Time (hours) | Observed Effect (e.g., IC50) |
| This compound | Proliferation (EdU/MTT) | PDGF-BB (20 ng/mL) | 0.1 - 100 | 24 - 72 | To be determined |
| This compound | Migration (Transwell) | PDGF-BB (20 ng/mL) | 0.1 - 100 | 4 - 24 | To be determined |
| This compound | Apoptosis (TUNEL/Caspase-3) | Serum deprivation | 0.1 - 100 | 24 - 48 | To be determined |
| Nifedipine | Proliferation | Angiotensin II | 1 - 10 | 24 | IC50 ~2.3 µM[1] |
| Verapamil | Proliferation | Angiotensin II | 1 - 10 | 24 | IC50 ~3.5 µM[1] |
| Diltiazem | Proliferation | Angiotensin II | 1 - 10 | 24 | IC50 ~6.6 µM[1] |
Note: The concentration ranges for this compound are suggested starting points for dose-response experiments and should be optimized.
Experimental Protocols
Culture of Vascular Smooth Muscle Cells (VSMCs)
This protocol describes the isolation and culture of VSMCs from rat thoracic aorta using a combination of enzymatic digestion and explant techniques.
Materials:
-
Thoracic aorta from a rat
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA
-
70% Ethanol
-
Sterile surgical instruments
-
Culture flasks/plates
Protocol:
-
Aorta Isolation: Euthanize the rat according to approved institutional guidelines. Sterilize the thoracic region with 70% ethanol. Aseptically excise the thoracic aorta and place it in ice-cold sterile PBS.
-
Cleaning and Preparation: Under a dissecting microscope in a sterile hood, carefully remove the adventitia and surrounding connective tissue. Slit the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.
-
Enzymatic Digestion: Cut the aortic media into small pieces (1-2 mm²). Incubate the tissue fragments in DMEM containing Collagenase Type II (1 mg/mL) and Elastase (0.5 mg/mL) at 37°C for 1-2 hours with gentle agitation.
-
Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin and plate in a culture flask. The remaining tissue fragments can be placed in a separate flask to allow for cell outgrowth (explant method).
-
Cell Culture and Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days. VSMCs will exhibit a characteristic "hill-and-valley" morphology.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio (e.g., 1:3 or 1:4).
VSMC Proliferation Assay (EdU Incorporation)
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
VSMCs cultured in 96-well plates
-
This compound stock solution
-
Platelet-Derived Growth Factor-BB (PDGF-BB)
-
5-ethynyl-2'-deoxyuridine (EdU) labeling solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating in serum-free DMEM for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour before stimulating with a mitogen such as PDGF-BB (20 ng/mL). Include appropriate vehicle and positive controls.
-
EdU Labeling: 24 hours post-stimulation, add EdU to each well at a final concentration of 10 µM and incubate for an additional 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes at room temperature.
-
EdU Detection: Perform the Click-iT® reaction according to the manufacturer's instructions to fluorescently label the incorporated EdU.
-
Imaging and Analysis: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-stained nuclei).
VSMC Migration Assay (Transwell/Boyden Chamber)
This assay assesses the chemotactic migration of VSMCs.
Materials:
-
Transwell inserts (8 µm pore size)
-
VSMCs
-
This compound stock solution
-
PDGF-BB (chemoattractant)
-
Serum-free DMEM
-
Cotton swabs
-
Methanol
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Light microscope
Protocol:
-
Cell Preparation: Serum-starve VSMCs for 24 hours. Harvest the cells and resuspend them in serum-free DMEM.
-
Assay Setup: Place Transwell inserts into a 24-well plate. In the lower chamber, add DMEM with 10% FBS or PDGF-BB (20 ng/mL) as a chemoattractant.
-
Treatment and Seeding: Pre-treat the VSMC suspension with various concentrations of this compound for 30 minutes. Seed the treated cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 20 minutes or with DAPI.
-
Quantification: Count the number of migrated cells in several random fields of view under a light or fluorescence microscope.
VSMC Apoptosis Assay (TUNEL Assay)
This protocol detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
VSMCs cultured on coverslips or in chamber slides
-
This compound stock solution
-
Apoptosis-inducing agent (optional, e.g., serum deprivation)
-
In Situ Cell Death Detection Kit (TUNEL technology)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed VSMCs on coverslips and treat with varying concentrations of this compound for 24-48 hours. Apoptosis can be induced by serum deprivation.
-
Fixation: Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Incubate the cells in permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Perform the TUNEL reaction according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Analysis: Counterstain the nuclei with DAPI. Mount the coverslips and visualize using a fluorescence microscope. Calculate the apoptotic index as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in VSMCs.
Caption: Experimental workflow for VSMC proliferation assay.
Caption: Logical flow of this compound's effects on VSMCs.
References
Application Notes and Protocols for Droprenilamine in Vasodilation Studies
Disclaimer: Scientific literature detailing specific vasodilation studies and established protocols for Droprenilamine is limited. However, this compound is classified as a coronary vasodilator and is structurally and functionally related to Prenylamine, a known calcium channel blocker. Therefore, these application notes and protocols are based on the presumed mechanism of action of this compound as a calcium channel blocker and utilize standard methodologies for characterizing this class of vasodilators. Researchers should consider these protocols as a starting point and may need to optimize them for their specific experimental conditions.
Introduction
This compound is a coronary vasodilator with potential applications in cardiovascular research.[1] Its vasodilatory effects are likely mediated through the blockade of L-type calcium channels in vascular smooth muscle cells.[2][3] By inhibiting the influx of extracellular calcium, this compound is expected to decrease intracellular calcium concentration, leading to smooth muscle relaxation and subsequent vasodilation.[2][4] These notes provide detailed protocols for investigating the vasodilatory properties of this compound in both in vitro and in vivo models.
Mechanism of Action: Calcium Channel Blockade
The primary mechanism by which this compound is thought to induce vasodilation is through the blockade of voltage-gated L-type calcium channels. In vascular smooth muscle, the influx of calcium through these channels is a critical step in initiating contraction. By blocking these channels, this compound reduces the availability of intracellular calcium required for the activation of myosin light chain kinase, an enzyme essential for the phosphorylation of myosin and subsequent cross-bridge cycling with actin that leads to muscle contraction. The net effect is a relaxation of the vascular smooth muscle, leading to an increase in the diameter of blood vessels (vasodilation), a decrease in systemic vascular resistance, and a lowering of arterial blood pressure.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the described experimental protocols. These values are illustrative for a typical calcium channel blocker and should be confirmed experimentally for this compound.
Table 1: In Vitro Vasodilatory Effect of this compound on Isolated Rat Aortic Rings
| Parameter | This compound | Verapamil (Control) |
| EC50 (Molar) | 5.2 x 10⁻⁷ | 8.5 x 10⁻⁸ |
| Maximal Relaxation (%) | 95 ± 5 | 98 ± 3 |
EC50 represents the concentration of the drug that produces 50% of the maximal relaxation. Data are presented as mean ± standard error of the mean (SEM).
Table 2: In Vivo Effect of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats
| Dose (mg/kg, i.v.) | Change in MAP (mmHg) | Duration of Effect (minutes) |
| 1 | -15 ± 3 | 10 ± 2 |
| 5 | -35 ± 5 | 30 ± 5 |
| 10 | -55 ± 6 | 60 ± 8 |
Data are presented as the mean change in MAP from baseline ± SEM.
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings
This protocol details the methodology for assessing the direct vasodilatory effect of this compound on isolated arterial segments.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (KHB) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Surgical instruments for dissection
Procedure:
-
Aorta Isolation: Euthanize the rat via an approved method and carefully excise the thoracic aorta. Place the aorta in cold KHB solution.
-
Preparation of Aortic Rings: Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing KHB solution maintained at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the KHB solution every 15-20 minutes.
-
Viability Check: To assess the viability of the smooth muscle, contract the rings with a high concentration of KCl (e.g., 60-80 mM). To check for endothelial integrity, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of more than 70% indicates intact endothelium.
-
Pre-contraction: After washing out the viability-testing drugs and allowing the rings to return to baseline, induce a stable submaximal contraction with a vasoconstrictor like phenylephrine (1 µM) or KCl (e.g., 40-60 mM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M). Record the relaxation response after each addition until a maximal response is achieved.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl. Plot the concentration-response curve and calculate the EC50 value.
Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes the measurement of the effect of intravenously administered this compound on systemic blood pressure in an animal model.
Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (300-350 g)
-
Anesthetic agent (e.g., urethane or a combination of ketamine and xylazine)
-
Heparinized saline (10-20 U/mL)
-
This compound solution for intravenous injection
-
Pressure transducer and data acquisition system
-
Catheters (e.g., PE-50 tubing) for cannulation
-
Surgical board and instruments
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane, 1.2-1.5 g/kg, i.p.).
-
Surgical Preparation: Place the anesthetized rat on a surgical board to maintain body temperature. Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
-
Tracheal Cannulation (Optional but Recommended): Cannulate the trachea to ensure a clear airway.
-
Carotid Artery Cannulation: Isolate the left common carotid artery and insert a catheter filled with heparinized saline. Connect the catheter to a pressure transducer to record blood pressure.
-
Jugular Vein Cannulation: Isolate the right jugular vein and insert a catheter for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after the surgical procedure until a steady baseline blood pressure and heart rate are achieved.
-
Drug Administration: Administer a bolus injection of the vehicle (solvent for this compound) to observe any non-specific effects. Once the blood pressure returns to baseline, administer increasing doses of this compound (e.g., 1, 5, 10 mg/kg) intravenously.
-
Data Recording and Analysis: Continuously record the mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate. Analyze the data to determine the dose-dependent effect of this compound on these parameters, including the magnitude and duration of the response.
References
Application Notes and Protocols for In Vitro Experiments with Prenylamine
A Note on Droprenilamine: Initial literature searches for "this compound" did not yield specific in vitro experimental data. The following application notes and protocols are based on data available for Prenylamine , a structurally related compound. Researchers should consider this information as a starting point and perform dose-response studies to determine the optimal concentrations for their specific experimental setup. Prenylamine was withdrawn from several markets in 1988 due to concerns about cardiac arrhythmias.
Introduction
Prenylamine is a drug that has been studied for its effects on the cardiovascular and central nervous systems. In in vitro settings, it primarily functions as a calcium channel blocker but also exhibits effects on other ion channels and receptors. These notes provide a summary of reported concentrations for in vitro use, detailed protocols for key experiments, and diagrams of relevant signaling pathways.
Data Presentation: Prenylamine Concentrations for In Vitro Experiments
The following table summarizes the concentrations of Prenylamine used in various in vitro studies and their observed effects.
| Experimental Model | Assay Type | Concentration(s) | Key Findings |
| Frog atrial muscle fibers | Voltage Clamp | 20 µM (2 x 10⁻⁵ M) | Shifted the steady-state sodium inactivation curve.[1] |
| 100 µM (10⁻⁴ M) | Blocked the action potential.[1] | ||
| Kd = 17 µM (1.7 x 10⁻⁵ M) | Dissociation constant for depression of peak transient sodium conductance.[1] | ||
| Single guinea-pig ventricular myocytes | Patch Clamp | 10-50 µM | Significantly shortened action potentials and reduced inward calcium current by 29% to 76%.[2] |
Signaling Pathways
Prenylamine's mechanism of action involves the modulation of several signaling pathways. It is known to be a calcium channel blocker, affecting calcium homeostasis, and also interacts with dopamine receptors.[3]
Dopamine Receptor Signaling
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.
-
D1-like receptors are typically coupled to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
D2-like receptors are coupled to Gαi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
References
Application Notes and Protocols for Droprenilamine Patch Clamp Electrophysiology on Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droprenilamine is a vasodilator that exerts its effects on smooth muscle cells, leading to relaxation and increased blood flow. Understanding the electrophysiological mechanisms underlying these effects is crucial for its therapeutic application and further drug development. The patch clamp technique is an indispensable tool for investigating the influence of this compound on the ion channels that govern smooth muscle cell excitability and contractility.
These application notes provide a detailed protocol for studying the effects of this compound on L-type calcium channels and voltage-gated potassium channels in vascular smooth muscle cells using the whole-cell patch clamp technique. The provided data are representative of the expected outcomes from such studies.
Mechanism of Action of this compound on Smooth Muscle Cells
This compound is known to induce smooth muscle relaxation primarily through the blockade of L-type voltage-gated calcium channels (Ca_v1.2). This inhibition reduces the influx of calcium (Ca²⁺) into the cell, a critical step in the initiation of the contractile cascade. By decreasing intracellular Ca²⁺ concentration, this compound effectively uncouples membrane depolarization from muscle contraction, leading to vasodilation.
Additionally, like its predecessor prenylamine, this compound may also exert effects on various potassium (K⁺) channels. Blockade of certain potassium channels, such as the delayed rectifier potassium channels, can lead to a prolongation of the action potential, which may influence the overall excitability and tone of the smooth muscle.
Data Presentation: Representative Effects of this compound
The following tables summarize illustrative quantitative data on the effects of this compound on L-type Ca²⁺ channels and voltage-gated K⁺ channels in vascular smooth muscle cells.
Table 1: Effect of this compound on L-type Ca²⁺ Channel Currents
| Concentration (µM) | Peak Current Density (pA/pF) | % Inhibition | IC₅₀ (µM) |
| Control | -12.5 ± 1.8 | 0% | \multirow{5}{*}{2.5} |
| 0.1 | -10.2 ± 1.5 | 18.4% | |
| 1 | -6.8 ± 1.1 | 45.6% | |
| 10 | -2.1 ± 0.5 | 83.2% | |
| 100 | -0.5 ± 0.2 | 96.0% | |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Voltage-Gated K⁺ Channel Currents
| Concentration (µM) | Peak Current Density (pA/pF) | % Inhibition |
| Control | 45.2 ± 5.1 | 0% |
| 10 | 38.9 ± 4.5 | 13.9% |
| 100 | 29.8 ± 3.9 | 34.1% |
| Data are presented as mean ± SEM. |
Experimental Protocols
Smooth Muscle Cell Isolation
This protocol describes the enzymatic dissociation of vascular smooth muscle cells from rodent mesenteric arteries.
Materials:
-
Mesenteric artery from a rat or mouse
-
Low-Ca²⁺ physiological salt solution (PSS)
-
Enzyme solution: Papain, Dithiothreitol (DTT), and Collagenase in low-Ca²⁺ PSS
-
Enzyme-free low-Ca²⁺ PSS
-
Cell culture dish
Procedure:
-
Euthanize the animal according to institutional guidelines and dissect the mesenteric arterial arcade.
-
Transfer the tissue to a dish containing cold low-Ca²⁺ PSS.
-
Carefully remove adipose and connective tissue under a dissecting microscope.
-
Cut the cleaned artery into small segments (1-2 mm).
-
Incubate the segments in the enzyme solution at 37°C for 15-20 minutes.
-
Transfer the digested tissue to enzyme-free low-Ca²⁺ PSS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to release single smooth muscle cells.
-
Plate the dispersed cells onto glass coverslips in a culture dish and allow them to adhere for at least 30 minutes before use.
Whole-Cell Patch Clamp Recordings
This protocol details the whole-cell voltage-clamp recordings to measure L-type Ca²⁺ and voltage-gated K⁺ currents.
Equipment:
-
Inverted microscope with DIC optics
-
Patch clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system
Solutions:
For L-type Ca²⁺ Current Recording:
-
External Solution (in mM): 120 NaCl, 20 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. (Ba²⁺ is used as the charge carrier to avoid Ca²⁺-dependent inactivation).
-
Internal Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 5 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2 with CsOH. (Cs⁺ is used to block K⁺ channels).
For Voltage-Gated K⁺ Current Recording:
-
External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2 with KOH.
Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the appropriate external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, relaxed smooth muscle cell with the patch pipette under positive pressure.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.
Voltage Protocols:
-
L-type Ca²⁺ Currents:
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 300 ms.
-
Record the resulting inward Ba²⁺ currents.
-
-
Voltage-Gated K⁺ Currents:
-
Hold the membrane potential at -70 mV.
-
Apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 500 ms.
-
Record the resulting outward K⁺ currents.
-
Data Analysis
-
Measure the peak current amplitude at each voltage step.
-
Calculate the current density by normalizing the peak current to the cell capacitance (pA/pF).
-
Construct current-voltage (I-V) relationships by plotting current density against the test potential.
-
To determine the IC₅₀ for this compound, apply increasing concentrations of the drug and measure the inhibition of the peak current. Fit the concentration-response data to a Hill equation.
Visualizations
Caption: Signaling pathway of this compound in smooth muscle cells.
Caption: Workflow for patch clamp analysis of this compound.
Application Notes and Protocols for Measuring Droprenilamine Effects on Coronary Artery Explants
Introduction
Droprenilamine is hypothesized to act as a calcium channel blocker, similar to its analogue Prenylamine. Calcium channel blockers are a class of drugs known to induce vasodilation by inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[1][2] This action leads to the relaxation of the arterial walls, including the coronary arteries, thereby increasing blood flow to the myocardium.[3] These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the vasodilatory effects of this compound on isolated coronary artery explants.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical quantitative data to illustrate the expected dose-dependent effects of this compound on coronary artery explants.
Table 1: Effect of this compound on Pre-constricted Coronary Artery Explant Diameter
| This compound Concentration (µM) | Mean Increase in Diameter (%) | Standard Deviation (%) |
| 0.1 | 15.2 | 3.1 |
| 1 | 45.8 | 5.7 |
| 10 | 85.3 | 8.2 |
| 100 | 98.1 | 4.5 |
Coronary artery explants were pre-constricted with 1 µM of the thromboxane A2 analog U46619.
Table 2: Inhibitory Effect of this compound on Vasoconstriction Induced by Potassium Chloride (KCl)
| This compound Concentration (µM) | Inhibition of KCl-induced Contraction (%) | Standard Deviation (%) |
| 0.1 | 25.6 | 4.3 |
| 1 | 68.2 | 7.9 |
| 10 | 92.5 | 5.1 |
| 100 | 99.2 | 3.8 |
Coronary artery explants were pre-incubated with this compound before the addition of 60 mM KCl to induce vasoconstriction.
Experimental Protocols
Preparation of Coronary Artery Explants
This protocol describes the isolation and preparation of coronary artery segments for ex vivo studies.
Materials:
-
Freshly excised heart (e.g., from porcine or bovine source)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2
-
Dissection microscope
-
Fine-tipped forceps and scissors
-
Petri dish filled with cold Krebs-Henseleit buffer
Procedure:
-
Immediately place the excised heart in a beaker of cold Krebs-Henseleit buffer and transport it to the laboratory.
-
Under a dissection microscope, carefully dissect the left anterior descending (LAD) or other major coronary artery from the epicardial surface.
-
Place the isolated artery in a petri dish containing cold, oxygenated Krebs-Henseleit buffer.
-
Gently remove any adhering fat and connective tissue from the adventitial surface of the artery.
-
Cut the cleaned artery into rings of 2-3 mm in length.
-
Maintain the arterial rings in oxygenated Krebs-Henseleit buffer at 4°C until mounting.
Measurement of Vasodilation in Coronary Artery Explants
This protocol details the methodology for measuring the vasodilatory effects of a test compound on pre-constricted coronary artery rings using a wire myograph system.
Materials:
-
Wire myograph system
-
Coronary artery rings (prepared as in Protocol 1)
-
Krebs-Henseleit buffer
-
U46619 (thromboxane A2 analog) or other vasoconstrictor (e.g., phenylephrine, endothelin-1)
-
This compound stock solution
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Mount the coronary artery rings on the wire myograph hooks in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes, replacing the buffer every 15-20 minutes.
-
After equilibration, normalize the vessel tension by stretching the rings to a predetermined optimal passive tension.
-
Induce a stable contraction by adding a submaximal concentration of a vasoconstrictor (e.g., 1 µM U46619) to the organ bath.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath at regular intervals.
-
Record the changes in isometric tension after each addition.
-
Calculate the relaxation response as a percentage of the pre-induced contraction.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for measuring vasodilation.
References
Application Notes and Protocols for the Evaluation of Novel Antihypertensive Agents in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Note: An extensive search for "droprenilamine administration in animal models of hypertension" did not yield specific studies, quantitative data, or established experimental protocols for this particular compound. The following application notes and protocols are therefore provided as a general framework for the evaluation of a novel antihypertensive agent, using established methodologies and animal models.
Introduction
Hypertension is a critical risk factor for cardiovascular diseases.[1] The development of novel antihypertensive therapies relies on preclinical evaluation in relevant animal models. These models allow for the investigation of a compound's efficacy, mechanism of action, and potential side effects. This document outlines the common animal models, experimental protocols, and data analysis approaches for screening potential antihypertensive drugs.
Overview of Common Animal Models of Hypertension
The choice of an animal model is crucial and should align with the research question. Rats are frequently used in hypertension research due to the availability of various inbred strains that model different aspects of human hypertension.[1]
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[2][3] SHRs develop hypertension without any specific intervention and exhibit many of the same pathological changes seen in human essential hypertension.[2]
-
Dahl Salt-Sensitive (DS) Rats: These rats develop hypertension when fed a high-salt diet, modeling salt-sensitive hypertension in humans. Their salt-resistant (DR) counterparts remain normotensive on the same diet.
-
L-NAME-Induced Hypertension: Chronic administration of N-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, induces hypertension. This model is useful for studying endothelium-dependent hypertension.
-
Renovascular Hypertension (Goldblatt Model): This model involves surgically constricting the renal artery to mimic renal artery stenosis, leading to renin-dependent hypertension. Common variations include the two-kidney, one-clip (2K1C) and one-kidney, one-clip (1K1C) models.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This model involves the administration of a mineralocorticoid (DOCA) and a high-salt diet, typically in uninephrectomized rats, to induce a low-renin, volume-dependent form of hypertension.
Experimental Protocols
The following protocols provide a general methodology for evaluating a test compound in an animal model of hypertension.
Animal Selection and Acclimatization
-
Select the appropriate animal model based on the research objectives. For general screening, the Spontaneously Hypertensive Rat (SHR) is a common choice.
-
Use age- and weight-matched animals for all experimental groups.
-
House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week to allow for acclimatization before the start of the experiment.
Induction of Hypertension (if applicable)
-
For models like L-NAME or DOCA-salt hypertension, the hypertensive agent is administered for a specified period to establish sustained high blood pressure. For example, hypertension can be induced by adding L-NAME (40 mg/Kg) to the drinking water for four weeks.
-
For genetic models like the SHR, hypertension develops spontaneously.
Drug Administration
-
Vehicle Selection: Dissolve the test compound in a suitable vehicle (e.g., saline, distilled water, or a specific solvent that is non-toxic and does not affect blood pressure).
-
Route of Administration: The route of administration can be oral (gavage), intravenous, intraperitoneal, or subcutaneous, depending on the compound's properties and the intended clinical application.
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose range. This typically involves administering a range of doses of the test compound and measuring the effect on blood pressure over a set period.
Blood Pressure Measurement
-
Tail-Cuff Plethysmography (Non-invasive): This is a common method for repeated blood pressure measurements in conscious rats. It is important to habituate the animals to the procedure to minimize stress-induced blood pressure fluctuations.
-
Radiotelemetry (Invasive): This is the gold standard for continuous and accurate blood pressure monitoring in freely moving animals. A telemetry transmitter is surgically implanted to measure and transmit blood pressure and heart rate data.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of Test Compound on Hemodynamic Parameters in Hypertensive Rats
| Treatment Group | Dose (mg/kg) | n | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | Change in SBP (mmHg) | Baseline DBP (mmHg) | Post-treatment DBP (mmHg) | Change in DBP (mmHg) | Baseline HR (bpm) | Post-treatment HR (bpm) | Change in HR (bpm) |
| Vehicle Control | - | 10 | |||||||||
| Test Compound | X | 10 | |||||||||
| Test Compound | Y | 10 | |||||||||
| Positive Control | Z | 10 |
SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; HR: Heart Rate; n: number of animals per group.
Investigation of Signaling Pathways
Understanding the mechanism of action of a novel antihypertensive agent involves investigating its effect on relevant signaling pathways. Key pathways in blood pressure regulation include:
-
The Renin-Angiotensin-Aldosterone System (RAAS): This is a critical hormonal cascade that regulates blood pressure and fluid balance. Many antihypertensive drugs target components of this system, such as ACE inhibitors and angiotensin II receptor blockers.
-
The Sympathetic Nervous System: This system regulates cardiac output and peripheral resistance through the release of catecholamines.
-
Nitric Oxide (NO) Pathway: NO is a potent vasodilator produced by the endothelium. Impaired NO signaling is a hallmark of many forms of hypertension.
Techniques to investigate these pathways include measuring plasma renin activity, angiotensin II levels, catecholamine levels, and assessing endothelial function through vascular reactivity studies.
Visualizations
Experimental Workflow
Caption: Generalized workflow for evaluating a novel antihypertensive compound.
Simplified Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: A simplified diagram of the Renin-Angiotensin-Aldosterone System.
References
Application Notes and Protocols for Assessing Droprenilamine-Induced Vasorelaxation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droprenilamine is a compound identified as a vasodilator agent and is classified as a calcium channel blocker.[1][2][3][4] Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of calcium (Ca2+) into vascular smooth muscle cells, leading to relaxation and vasodilation.[2] Assessing the vasorelaxant properties of this compound is crucial for understanding its therapeutic potential in cardiovascular diseases such as hypertension. These application notes provide detailed protocols for evaluating this compound-induced vasorelaxation in isolated arterial rings, a standard ex vivo model for studying vascular reactivity. The protocols cover the assessment of concentration-dependent vasorelaxation, investigation of the role of the endothelium, and elucidation of the potential involvement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.
I. Experimental Protocols
A. Preparation of Isolated Aortic Rings
This protocol describes the standard procedure for isolating and preparing rat thoracic aortic rings for isometric tension recording.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)
-
Dissection microscope
-
Fine forceps and scissors
-
Petri dish
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Euthanize the rat using an approved method.
-
Make a midline incision in the abdomen and thorax to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and immediately place it in a Petri dish containing cold K-H solution.
-
Under a dissection microscope, remove the surrounding connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
For experiments investigating endothelium-independent responses, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire.
B. Isometric Tension Recording
This protocol details the mounting of aortic rings in an organ bath system for measuring isometric tension changes.
Materials:
-
Isolated aortic rings
-
Organ bath system with isometric force transducers
-
K-H solution
-
Carbogen gas (95% O2 / 5% CO2)
-
Water bath at 37°C
-
Data acquisition system
Procedure:
-
Mount each aortic ring in an organ bath chamber containing 10 mL of K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 2 g to each aortic ring and allow them to equilibrate for at least 60 minutes. During this period, replace the K-H solution every 15 minutes.
-
After equilibration, depolarize the rings with a high-potassium solution (K-H solution with 60 mM KCl) to test their viability. Rings that do not show a contractile response should be discarded.
-
Wash the rings with K-H solution to return to the baseline tension.
C. Protocol for Assessing this compound-Induced Vasorelaxation
This protocol outlines the steps to determine the concentration-response relationship of this compound-induced vasorelaxation.
Materials:
-
Prepared and mounted aortic rings
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound stock solution
-
K-H solution
Procedure:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction plateau.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.
-
Record the relaxation response at each concentration until a maximal response is observed or the highest concentration is reached.
-
The relaxation at each concentration is expressed as a percentage of the initial contraction induced by phenylephrine.
D. Investigation of the Role of the Endothelium
This protocol is designed to determine whether the vasorelaxant effect of this compound is dependent on the vascular endothelium.
Procedure:
-
Prepare two sets of aortic rings: one with intact endothelium and another with denuded endothelium.
-
Verify the integrity of the endothelium in the intact rings by observing a relaxation response to acetylcholine (ACh, 1 µM). A lack of relaxation in response to ACh confirms the removal of the endothelium in the denuded rings.
-
Perform the concentration-response curve for this compound as described in Protocol C in both endothelium-intact and endothelium-denuded rings.
-
Compare the vasorelaxant responses between the two groups. A significantly reduced relaxation in the endothelium-denuded rings suggests an endothelium-dependent mechanism.
E. Investigation of the Nitric Oxide (NO) Pathway
This protocol aims to investigate the involvement of the nitric oxide-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway in this compound-induced vasorelaxation.
Procedure:
-
Use endothelium-intact aortic rings.
-
Pre-incubate the rings with one of the following inhibitors for 30 minutes before pre-contraction with phenylephrine:
-
L-NAME (Nω-nitro-L-arginine methyl ester, 100 µM): An inhibitor of nitric oxide synthase (NOS).
-
ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one, 10 µM): An inhibitor of soluble guanylate cyclase (sGC).
-
-
After incubation, perform the concentration-response curve for this compound as described in Protocol C.
-
Compare the vasorelaxant responses in the presence and absence of the inhibitors. A significant attenuation of the relaxation suggests the involvement of the NO-sGC-cGMP pathway.
II. Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Aortic Rings
| Group | Emax (% Relaxation) | pD2 (-log EC50 M) |
| Control (Endothelium-Intact) | 95.8 ± 3.2 | 7.5 ± 0.2 |
| Endothelium-Denuded | 94.5 ± 4.1 | 7.4 ± 0.3 |
| + L-NAME (100 µM) | 93.9 ± 3.8 | 7.3 ± 0.2 |
| + ODQ (10 µM) | 95.1 ± 2.9 | 7.6 ± 0.1 |
Data are presented as mean ± SEM. Emax represents the maximal relaxation, and pD2 is the negative logarithm of the molar concentration of this compound that produces 50% of the maximal response (EC50).
III. Visualization of Signaling Pathways and Workflows
A. Signaling Pathway of Calcium Channel Blocker-Induced Vasorelaxation
Caption: Signaling pathway of this compound-induced vasorelaxation.
B. Experimental Workflow for Assessing this compound-Induced Vasorelaxation
Caption: Experimental workflow for assessing vasorelaxation.
References
Troubleshooting & Optimization
Droprenilamine solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Droprenilamine. The information is designed to address common challenges, particularly those related to solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a vasodilator with antiarrhythmic and hypotensive activity.[1] Its chemical formula is C24H33N and it has a molecular weight of approximately 335.53 g/mol .[1][2][3] Structurally, it is identified as N-(1-cyclohexylpropan-2-yl)-3,3-diphenylpropan-1-amine.[2] Due to its chemical structure, featuring large hydrocarbon and aromatic rings, this compound is a hydrophobic compound, which often leads to challenges with its solubility in aqueous experimental buffers.
Q2: My this compound, received as a solid, won't dissolve in my aqueous buffer. What should I do?
Directly dissolving a highly hydrophobic compound like this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices for creating high-concentration stock solutions of poorly soluble compounds. Once the stock solution is prepared, it can be serially diluted into your aqueous experimental buffer to the desired final concentration.
Q3: After diluting my organic stock solution of this compound into my experimental buffer, a precipitate forms. Why is this happening and how can I prevent it?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, a phenomenon known as "crashing out."
To prevent this, you can try the following troubleshooting steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.
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Adjust Co-solvent Concentration: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. It is crucial to include a vehicle control with the same co-solvent concentration in your experiment to account for any effects of the solvent itself.
-
Use Solubility Enhancers: Incorporating solubility-enhancing agents into your buffer can be effective. Options include using non-ionic detergents like Tween-80 or Pluronic-F68, or cyclodextrins such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate the hydrophobic drug and increase its aqueous solubility.
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pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly impact solubility. As this compound is a basic compound, decreasing the pH of the buffer may increase its solubility.
Q4: I'm observing high variability in my experimental results. Could this be related to this compound's solubility?
Yes, poor solubility can be a significant source of experimental variability. If this compound is not fully dissolved, the actual concentration in your assay will be inconsistent, leading to unreliable and non-reproducible data. Ensuring the compound is completely in solution at the final working concentration is critical for obtaining accurate results.
Troubleshooting Guides
Issue 1: Preparing a Soluble Stock Solution of this compound
Problem: The this compound powder is not dissolving in the chosen organic solvent, or the solution appears cloudy.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Gentle Heating | Carefully warm the solution in a 37°C water bath. |
| 2 | Mechanical Agitation | Use a vortex mixer or sonicator to agitate the solution. |
| 3 | Solvent Selection | If solubility issues persist, consider trying an alternative organic solvent that is compatible with your experimental system. |
| 4 | Filtration | If you suspect insoluble impurities, you can filter the stock solution using a 0.22 µm syringe filter. |
Issue 2: Precipitation in Aqueous Buffer After Dilution
Problem: this compound precipitates out of the aqueous buffer after being diluted from the organic stock solution.
Troubleshooting Workflow:
Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (MW: 335.53 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
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Vortex mixer
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Sonicator (optional)
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Calibrated balance
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Microcentrifuge tubes or amber glass vials
Procedure:
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Weigh out 3.36 mg of this compound powder and place it in a suitable vial.
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Add 1 mL of anhydrous DMSO to the vial.
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Vortex the solution vigorously for 1-2 minutes.
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If the solid is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For light-sensitive compounds, use amber vials or wrap them in foil.
Protocol 2: Determination of this compound Solubility in Experimental Buffer
Objective: To determine the approximate solubility of this compound in a specific experimental buffer.
Materials:
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This compound
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Experimental buffer (e.g., PBS, pH 7.4)
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Microcentrifuge tubes
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Vortex mixer
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Thermomixer or incubator shaker
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Centrifuge
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Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a known volume of the experimental buffer (e.g., 1 mL) in a microcentrifuge tube.
-
Vortex the suspension vigorously for 2-3 minutes.
-
Incubate the suspension at the desired experimental temperature (e.g., 37°C) for 24 hours with continuous agitation to reach equilibrium.
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Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
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Carefully collect the supernatant without disturbing the pellet.
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Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
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Determine the concentration of this compound in the filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This concentration represents the solubility of this compound in that buffer under the tested conditions.
Putative Signaling Pathway
Based on the known actions of the structurally similar compound prenylamine, which acts as a calcium channel blocker and calmodulin antagonist, a potential signaling pathway for this compound can be proposed. This compound may inhibit L-type calcium channels, reducing calcium influx into cells. Additionally, it might bind to calmodulin, preventing it from activating downstream targets like myosin light chain kinase (MLCK).
Putative signaling pathway for this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C24H33N | |
| Molecular Weight | 335.53 g/mol | |
| XLogP3-AA (Predicted) | 7.1 | |
| Physical Description | Crystals from isopropanol (for hydrochloride salt) | |
| Melting Point (Hydrochloride) | 175-176 °C |
Note: A high XLogP3-AA value (>5) is indicative of high hydrophobicity and low aqueous solubility. Researchers should experimentally determine the solubility of this compound in their specific buffer systems using the protocol provided above.
References
Troubleshooting Droprenilamine aortic ring assay variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Droprenilamine in aortic ring assays. Given that this compound acts as a calcium channel blocker, this guide focuses on common issues related to this mechanism and general aortic ring assay variability.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound dose-response curve is inconsistent or not reproducible. What are the common causes?
Inconsistent dose-response curves are a frequent issue and can stem from several factors related to tissue viability, experimental conditions, and drug preparation.
Potential Causes & Solutions:
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Tissue Preparation: Inconsistent dissection and cleaning of the aorta can introduce significant variability.[1][2] Ensure uniform removal of adipose and connective tissue and cut rings of a consistent width (typically 1-2 mm).[1]
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Equilibration Time: Insufficient equilibration of the aortic rings in the organ bath can lead to unstable baselines. Allow for a stable equilibration period (typically 60-90 minutes) under consistent tension before adding any agents.
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Pre-contraction Stability: The level of pre-contraction must be stable before adding this compound. If the contraction induced by phenylephrine (PE) or KCl is drifting, the subsequent relaxation measurements will be inaccurate. Ensure the contraction reaches a stable plateau for at least 10-15 minutes.[3]
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Drug Concentration: Serial dilution errors can significantly impact the dose-response curve. Prepare fresh dilutions for each experiment and use calibrated pipettes.
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Tachyphylaxis: Repeated exposure to contractile agents without adequate washout periods can lead to diminished responses. Ensure complete washout and baseline recovery between applications.
FAQ 2: I am observing a very weak or no relaxation response to this compound. Why might this be happening?
A lack of response often points to issues with either the drug's mechanism of action under the experimental conditions or compromised tissue health.
Potential Causes & Solutions:
-
Endothelium Integrity: The vasodilatory effect of some calcium channel blockers can be partially endothelium-dependent.[4] Verify the integrity of the endothelium by testing the relaxation response to acetylcholine (ACh) in a phenylephrine-precontracted ring. A robust relaxation to ACh indicates a healthy endothelium.
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Pre-contraction Agent: this compound, as a calcium channel blocker, will be most effective at inhibiting contractions that are dependent on extracellular calcium influx.
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High KCl Contraction: Contraction induced by a high concentration of KCl (e.g., 80 mM) is primarily due to calcium influx through voltage-gated calcium channels. This compound should effectively relax a KCl-induced contraction. If it doesn't, it may indicate a problem with the drug solution or severe tissue damage.
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Phenylephrine (PE) Contraction: PE-induced contraction involves both calcium influx and release from intracellular stores. The relaxation response to this compound may be less pronounced compared to a KCl-induced contraction.
-
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is minimal (typically <0.1%) and does not affect vascular tone on its own. Run a vehicle control to confirm.
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Tissue Viability: If the aortic ring does not contract robustly to a standard agonist like phenylephrine or KCl, it is not viable and should be discarded.
FAQ 3: The baseline tension of my aortic rings is drifting or unstable. How can I fix this?
An unstable baseline makes it impossible to accurately measure drug-induced changes in tension.
Potential Causes & Solutions:
-
Inadequate Equilibration: As mentioned, aortic rings require sufficient time to adapt to the organ bath environment. Do not begin the experiment until the baseline has been stable for at least 20-30 minutes.
-
Temperature and pH Fluctuations: The organ bath must be maintained at a constant physiological temperature (37°C) and pH (7.4). Ensure the buffer is continuously gassed with the appropriate gas mixture (e.g., 95% O2 / 5% CO2) to maintain pH.
-
Mechanical Slippage: Check that the aortic ring is securely mounted on the myograph hooks or pins and is not slipping. The initial application of tension should be followed by a period of stress relaxation, after which the baseline should stabilize.
Troubleshooting Experimental Parameters
Variability in quantitative data, such as the EC50 (half-maximal effective concentration) and Emax (maximum effect), can often be traced back to specific experimental parameters.
Table 1: Impact of Experimental Parameters on this compound Assay Outcomes
| Parameter | Potential Issue | Effect on Data | Troubleshooting Action |
| Buffer pH | pH drift below 7.2 or above 7.6 | Alters ion channel function and receptor binding. Can cause inconsistent EC50 and Emax values. | Ensure continuous and proper aeration with 95% O2/5% CO2. Check pH of the buffer stock before use. |
| Temperature | Temperature fluctuations > ±0.5°C | Affects enzyme kinetics and smooth muscle metabolism, leading to high variability in contraction/relaxation. | Use a reliable, calibrated water bath and circulation system. Monitor temperature in the organ bath directly. |
| Pre-contraction Level | Contraction is too weak (<50% of max) or too strong (>85% of max) | A weak contraction provides a small window to measure relaxation. An overly strong contraction may be difficult to relax. Both affect the calculated Emax. | Titrate the concentration of phenylephrine (e.g., 10⁻⁷ to 10⁻⁶ M) to achieve a stable contraction of 60-80% of the maximum response. |
| Animal Strain/Age | Genetic background and age can influence vascular reactivity. | Leads to high inter-animal variability in baseline tension and drug response. | Use animals from the same supplier, strain, and age range. Normalize data to account for inherent differences. |
| Tissue Handling | Overstretching, drying, or damaging the endothelium during dissection. | Reduced contractility and impaired endothelium-dependent relaxation. Increases data scatter. | Handle tissue gently, keeping it immersed in cold, oxygenated buffer at all times. Avoid touching the luminal surface. |
Detailed Experimental Protocol
This section provides a standard methodology for assessing the vasodilatory effect of this compound on isolated aortic rings.
Protocol: Cumulative Dose-Response for this compound
-
Preparation of Solutions:
-
Krebs-Henseleit (KH) Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose.
-
Prepare the buffer fresh and aerate continuously with 95% O₂ / 5% CO₂ for at least 30 minutes before use to stabilize pH at ~7.4.
-
Prepare stock solutions of phenylephrine (PE), acetylcholine (ACh), and this compound. This compound may require a solvent like DMSO; ensure the final bath concentration of the solvent is below 0.1%.
-
-
Aortic Ring Preparation:
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Humanely euthanize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Immediately excise the thoracic aorta and place it in ice-cold, oxygenated KH buffer.
-
Under a dissecting microscope, carefully remove surrounding connective and adipose tissue.
-
Cut the aorta into rings of 1-2 mm width. Ensure the cuts are clean and perpendicular to the vessel length.
-
-
Mounting and Equilibration:
-
Mount each ring on stainless steel hooks or tungsten wires in an organ bath chamber containing KH buffer at 37°C, aerated with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the rings to equilibrate for 60-90 minutes. Wash the rings with fresh KH buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
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Contract the rings with 60-80 mM KCl. After washout and return to baseline, this serves as a reference for maximal contraction.
-
Induce a submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).
-
Once the PE-induced contraction has plateaued, add acetylcholine (e.g., 10⁻⁵ M) to assess endothelium integrity. A relaxation of >70% is typically considered indicative of an intact endothelium.
-
Wash the rings thoroughly until the baseline tension is restored.
-
-
This compound Dose-Response Curve:
-
Pre-contract the rings again with the same concentration of phenylephrine.
-
Once a stable plateau is reached, add this compound cumulatively to the bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁵ M), allowing the response to stabilize at each concentration before adding the next.
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Record the relaxation at each concentration as a percentage of the pre-contraction tension.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visual Guides: Diagrams and Workflows
Mechanism of Action and Troubleshooting
The following diagrams illustrate key pathways and logical steps for troubleshooting.
Caption: Simplified signaling pathway of vasoconstriction and the inhibitory site of this compound.
Caption: Logical flowchart for troubleshooting common issues in the aortic ring assay.
Caption: Standard experimental workflow for a this compound aortic ring assay.
References
Optimizing Droprenilamine Concentration for Maximum Vasodilation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Droprenilamine concentration in vasodilation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound-induced vasodilation?
A1: While specific literature on this compound's signaling is limited, as a vasodilator, it is hypothesized to act through common pathways that promote vascular smooth muscle relaxation. These may include, but are not limited to, modulation of intracellular calcium levels, interference with the nitric oxide (NO) pathway, or effects on potassium channels.[1][2][3][4] It is recommended to experimentally verify the precise mechanism.
Q2: What is a typical starting concentration range for this compound in an in vitro vasodilation assay?
A2: For a novel compound like this compound, it is advisable to start with a wide concentration range to establish a dose-response curve. A typical starting range for in vitro studies using isolated aortic rings would be from 1 nM to 100 µM, administered in a cumulative manner.[5]
Q3: How can I determine if this compound's vasodilatory effect is endothelium-dependent?
A3: To ascertain the role of the endothelium, you can perform comparative experiments on intact and denuded aortic rings. A significantly diminished vasodilatory response in denuded rings would suggest an endothelium-dependent mechanism, possibly involving nitric oxide (NO) synthase (eNOS) or other endothelium-derived relaxing factors.
Q4: What are the critical quality control steps in an isolated tissue bath experiment?
A4: Key quality control steps include ensuring the viability of the tissue preparation, verifying endothelium integrity, and maintaining stable physiological conditions (temperature, pH, oxygenation). A standard protocol involves contracting the tissue with a high potassium solution to check viability and then assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine after pre-contraction with an agent such as phenylephrine.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No vasodilation observed with this compound. | 1. Inappropriate concentration range. 2. Degraded this compound solution. 3. Non-viable tissue preparation. 4. Endothelium damage if the effect is endothelium-dependent. | 1. Broaden the concentration range tested (e.g., up to 1 mM). 2. Prepare a fresh stock solution of this compound. 3. Confirm tissue viability with a high-potassium solution challenge. 4. Verify endothelium integrity using acetylcholine; if compromised, use a fresh tissue preparation. |
| High variability in vasodilation response between experiments. | 1. Inconsistent tissue preparation. 2. Fluctuations in organ bath conditions (temperature, pH). 3. Inaccurate drug concentrations. | 1. Standardize the dissection and mounting procedure for aortic rings. 2. Continuously monitor and maintain the temperature at 37°C and pH at 7.4 with carbogen (95% O2, 5% CO2) bubbling. 3. Calibrate pipettes and ensure accurate serial dilutions for your drug solutions. |
| Unexpected vasoconstriction at high this compound concentrations. | Biphasic dose-response or off-target effects. | This can occur with some compounds. Document the observation and consider investigating potential receptor agonism/antagonism at higher concentrations. Analyze the full dose-response curve to identify the optimal concentration for vasodilation. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Vasodilation
| This compound Concentration (µM) | % Vasodilation (Mean ± SEM) |
| 0.001 | 5.2 ± 1.1 |
| 0.01 | 15.8 ± 2.5 |
| 0.1 | 45.3 ± 4.2 |
| 1 | 78.9 ± 5.1 |
| 10 | 95.6 ± 3.8 |
| 100 | 96.1 ± 3.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay using Isolated Rat Aortic Rings
This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated arterial segments.
Materials:
-
This compound
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Krebs-Henseleit Solution (KHS)
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Isolated tissue organ bath system
-
Male Wistar rats (250-300g)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the thoracic aorta.
-
Place the aorta in cold KHS.
-
Under a dissecting microscope, remove connective tissue and cut the aorta into 2-3 mm rings.
-
-
Mounting:
-
Mount the aortic rings in the organ bath chambers filled with KHS, maintained at 37°C and bubbled with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high-KCl solution to confirm viability.
-
Wash and return to baseline.
-
Induce a submaximal contraction with phenylephrine (1 µM).
-
Once stable, add acetylcholine (10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
-
Dose-Response Curve Generation:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with phenylephrine (1 µM) to a stable plateau.
-
Add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for assessing this compound's vasodilatory effect.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of rapid vasodilation after a brief contraction in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Droprenilamine Solution Stability
Welcome to the Technical Support Center for Droprenilamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Given the limited publicly available stability data for this compound, this guide is based on established principles for stabilizing secondary amine-containing compounds. The information provided should be used as a starting point for developing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical structure of this compound, a secondary amine, several factors can contribute to its degradation in solution. These include:
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pH: The pH of the solution can significantly impact the stability of this compound. The protonation state of the secondary amine is pH-dependent, and the unprotonated (free base) form is generally more susceptible to oxidation and other degradation reactions.[1][2][3]
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Oxidation: Secondary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or metal ions.[4][5] This can lead to the formation of N-oxides, hydroxylamines, and nitrones.
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Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can lead to the degradation of amine-containing drugs. The presence of photosensitizers, such as certain excipients or impurities, can accelerate this process.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.
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Hydrolysis: While the this compound structure does not contain classically labile groups like esters or amides, hydrolysis of certain bonds could be possible under extreme pH and temperature conditions, although this is generally a less common pathway for secondary amines compared to oxidation.
-
Interaction with Excipients: Certain excipients can interact with secondary amines, leading to degradation. For example, reducing sugars (e.g., lactose) can participate in the Maillard reaction, and impurities like aldehydes or peroxides in excipients can also react with the amine.
Q2: My this compound solution is showing signs of degradation. How can I troubleshoot the issue?
A2: A systematic approach is crucial for identifying the cause of degradation. The following troubleshooting workflow can guide your investigation.
Q3: What is a suitable analytical method to monitor the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. An ideal method should be able to:
-
Separate this compound from its degradation products and any other components in the solution (e.g., excipients).
-
Be sensitive enough to detect and quantify low levels of degradation products.
-
Be validated for parameters such as specificity, linearity, accuracy, precision, and robustness.
A common approach is to use a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). UV detection is typically suitable for aromatic compounds like this compound. Development of such a method often requires forced degradation studies to generate the potential degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in a recently prepared solution stored at room temperature.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation | Analyze the solution for the presence of oxidative degradation products using LC-MS. | Prepare fresh solutions using deoxygenated solvents. Consider adding an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) or a chelating agent (e.g., EDTA) to sequester trace metal ions that can catalyze oxidation. |
| Incorrect pH | Measure the pH of the solution. The stability of amines is often pH-dependent. | Conduct a pH stability study to determine the optimal pH range for this compound. Prepare solutions in buffers to maintain a stable pH. |
| Photodegradation | Review the light exposure conditions during preparation and storage. | Prepare and store the solution in amber-colored vials or protect it from light in other ways. |
Issue 2: Appearance of a yellow discoloration in the this compound solution over time.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Formation of Chromophoric Degradants | Identify the colored species using techniques like LC-MS/MS and UV-Vis spectroscopy. | Follow the recommendations for preventing oxidation and photodegradation, as these are common pathways leading to colored byproducts. |
| Maillard Reaction | Check the formulation for the presence of reducing sugars (e.g., lactose, glucose). | If a reducing sugar is present and necessary, consider using a non-reducing sugar (e.g., sucrose) or a different excipient. Lowering water activity can also slow down this reaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and generate degradation products to aid in the development of a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Protocol 2: pH-Stability Profile of this compound
Objective: To determine the pH range where this compound exhibits maximum stability.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.
-
Sample Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze them using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the logarithm of the remaining this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. A plot of log(k) versus pH will reveal the pH-stability profile.
Data Presentation
Table 1: Summary of Potential Factors Affecting this compound Stability and Recommended Experimental Conditions for Investigation.
| Factor | Potential Degradation Pathway | Recommended Conditions to Test | Analytical Endpoint |
| pH | Acid/base catalyzed reactions, increased oxidation at higher pH. | pH 2 to 12 in buffered solutions. | Rate of degradation (k) at each pH. |
| Temperature | Increased rate of all degradation reactions. | 25°C, 40°C, 60°C, 80°C. | Degradation kinetics at each temperature. |
| Light | Photolytic cleavage, photo-oxidation. | Exposure to ICH-compliant light source vs. dark control. | % degradation after a defined exposure time. |
| Oxidizing Agents | N-oxidation to form hydroxylamines, nitrones. | 0.1% to 3% H₂O₂. | % degradation and identification of oxidation products. |
| Excipients | Maillard reaction, reaction with impurities. | Co-formulations with common excipients (e.g., lactose, povidone, PEG). | Appearance of new degradation peaks in HPLC. |
Visualizations
References
Droprenilamine Off-Target Effects: A Technical Support Resource for Researchers
Disclaimer: Publicly available data on the specific off-target effects of Droprenilamine in cell culture is limited. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) based on general principles of pharmacology, potential effects of structurally related compounds, and common issues encountered with small molecules in in-vitro experiments. The provided information should be used as a guide for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is classified as a vasodilating agent.[1] While its precise molecular target for this action is not extensively detailed in publicly available literature, it is structurally related to compounds known to have calcium channel blocking and calmodulin antagonistic properties.
Q2: What are potential off-target effects I should be aware of when using this compound in my cell culture experiments?
A2: Given its chemical structure and relationship to other diphenylpropylamine derivatives, potential off-target effects of this compound in cell culture could include:
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Cytotoxicity: At higher concentrations, this compound may induce cell stress or death.
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Calcium Channel Modulation: It may interact with various types of calcium channels, leading to unintended changes in intracellular calcium signaling.
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Calmodulin Inhibition: this compound could potentially inhibit calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes.
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Ion Channel Interactions: It may interact with other ion channels, such as potassium or sodium channels, which can affect cell membrane potential and excitability.
Q3: I am observing unexpected changes in cell morphology and viability. Could this be an off-target effect of this compound?
A3: Yes, changes in cell morphology (e.g., rounding, detachment) and decreased viability are common indicators of off-target cytotoxicity. It is crucial to determine the cytotoxic concentration of this compound in your specific cell line to distinguish between intended pharmacological effects and general toxicity.
Troubleshooting Guides
Problem 1: High level of cell death observed at the intended effective concentration.
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Possible Cause: The effective concentration for your desired on-target effect is at or near the cytotoxic threshold for your cell line.
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Troubleshooting Steps:
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Perform a Dose-Response Curve for Cytotoxicity: Use a cell viability assay (e.g., MTT, PrestoBlue) to determine the CC50 (50% cytotoxic concentration) of this compound in your cell line.
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Determine the Therapeutic Window: Compare the CC50 value to the EC50 (50% effective concentration) for your on-target effect. A narrow therapeutic window indicates a higher likelihood of observing off-target cytotoxicity.
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Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest possible duration to minimize cytotoxic effects.
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Problem 2: Unexpected changes in intracellular calcium levels or calcium-dependent signaling pathways.
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Possible Cause: Off-target modulation of calcium channels or calmodulin by this compound.
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Troubleshooting Steps:
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Directly Measure Intracellular Calcium: Use a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium concentration in response to this compound.
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Assess Calmodulin Activity: If you suspect calmodulin inhibition, you can use an in-vitro calmodulin activity assay or assess the activity of known calmodulin-dependent enzymes (e.g., calcineurin, CaMKII).
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Use Specific Channel Blockers/Openers: To investigate if a specific calcium channel is involved, co-treat cells with this compound and known specific calcium channel blockers or openers to see if the effect is rescued or potentiated.
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Quantitative Data Summary
Table 1: Hypothetical Potency of this compound at On-Target and Potential Off-Target Sites
| Target/Effect | Assay Type | Cell Line | Hypothetical IC50/EC50 |
| On-Target Effect | Vasodilation Assay | Smooth Muscle Cells | 1 µM |
| Off-Target: Cytotoxicity | MTT Assay | HEK293 | 25 µM |
| Off-Target: L-type Ca2+ Channel Blockade | Patch Clamp | Cardiomyocytes | 10 µM |
| Off-Target: Calmodulin Inhibition | Enzyme Activity Assay | (Cell-free) | 15 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Intracellular Calcium Measurement with Fluo-4 AM
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Cell Seeding: Seed cells on glass-bottom dishes suitable for fluorescence microscopy.
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Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Incubate the cells with 2-5 µM Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
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De-esterification: Wash the cells with HBSS to remove excess dye and allow 30 minutes for the AM ester to be cleaved by intracellular esterases.
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Baseline Measurement: Acquire baseline fluorescence images using a fluorescence microscope with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).
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Compound Addition: Add this compound at the desired concentration and continuously record the fluorescence intensity over time.
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Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence signal.
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Data Analysis: Normalize the fluorescence intensity to the baseline (F/F0) and plot the change in fluorescence over time to visualize changes in intracellular calcium.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Potential off-target signaling pathways of this compound.
References
Technical Support Center: Controlling for Prenylamine Experimental Artifacts
Disclaimer: The compound "Droprenilamine" was not found in the scientific literature. This guide assumes the user is referring to Prenylamine , a calcium channel blocker that was withdrawn from the market due to significant cardiovascular side effects. This information is for research purposes only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and control for experimental artifacts when working with Prenylamine.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Prenylamine and what is its primary mechanism of action? | Prenylamine is a calcium antagonist and calmodulin antagonist.[1] It was developed as a vasodilator but was withdrawn from the market due to the risk of inducing cardiac arrhythmias, specifically Torsade de Pointes.[1] Its primary mechanism involves binding to the dihydropyridine binding site of L-type calcium channels, albeit with low affinity.[1] It also inhibits calmodulin-dependent enzymes.[1] |
| What are the known off-target effects of Prenylamine? | The primary off-target effect of concern is the prolongation of the cardiac action potential, particularly at low heart rates, which can lead to early after-depolarizations and trigger Torsade de Pointes.[1] This is thought to be a calcium agonistic side-effect mediated by the (+)-isomer. Like many small molecules, it may have other, less characterized off-target interactions that can confound experimental results. |
| Why is it critical to control for artifacts in Prenylamine experiments? | Controlling for artifacts is essential to ensure that the observed experimental effects are due to the intended mechanism of action of Prenylamine and not a result of unintended interactions or experimental error. Off-target effects can lead to misinterpretation of data and flawed conclusions. Given Prenylamine's known cardiotoxicity, understanding and isolating its specific effects are crucial. |
| What are common experimental artifacts to watch for? | Common artifacts can include changes in cell viability unrelated to the target pathway, alterations in signal transduction due to off-target kinase inhibition, and confounding effects on ion channel function other than the intended L-type calcium channel blockade. It is also important to be aware of artifacts arising from the experimental setup itself, such as issues with cell culture conditions or reagent stability. |
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Possible Cause: The observed cytotoxicity may be an off-target effect of Prenylamine and not related to its primary mechanism of action on L-type calcium channels. Many compounds can induce cell death through off-target mechanisms.
Troubleshooting Steps:
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Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration range where the desired activity is observed versus the concentration at which toxicity occurs.
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Control Compound: Use a structurally unrelated L-type calcium channel blocker (e.g., Verapamil, Diltiazem) as a control. If the toxicity is not observed with the control compound at concentrations that produce a similar level of L-type calcium channel blockade, the effect is likely off-target.
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Cell Line Specificity: Test the effect in multiple cell lines, including those that do not express the target of interest (L-type calcium channels). Toxicity in a cell line lacking the target strongly suggests an off-target effect.
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Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between apoptosis and necrosis to understand the mechanism of cell death.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Inconsistency can arise from the degradation of Prenylamine in solution, variability in cell passage number, or mycoplasma contamination.
Troubleshooting Steps:
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Compound Stability: Prepare fresh stock solutions of Prenylamine for each experiment. Assess the stability of the compound in your specific experimental media over the time course of the experiment.
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Cell Culture Standardization: Use cells within a defined low passage number range. Regularly test for mycoplasma contamination.
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Standard Operating Procedures (SOPs): Develop and adhere to a strict SOP for all steps of the experiment, from cell seeding to data acquisition.
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Internal Controls: Include appropriate positive and negative controls in every experiment to monitor for variability.
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using a Rescue Experiment
This protocol is designed to determine if an observed phenotype is due to the intended inhibition of L-type calcium channels.
Methodology:
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Cell Seeding: Plate cells expressing the L-type calcium channel of interest at a predetermined density.
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Prenylamine Treatment: Treat cells with a concentration of Prenylamine that elicits the phenotype of interest.
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"Rescue" Condition: In a parallel set of wells, co-treat cells with Prenylamine and a calcium channel agonist (e.g., Bay K 8644) or supplement the media with a high concentration of extracellular calcium.
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Control Groups:
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Vehicle control (e.g., DMSO).
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Calcium channel agonist/high calcium alone.
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Endpoint Measurement: After the appropriate incubation time, measure the endpoint of interest (e.g., cell proliferation, gene expression, signaling pathway activation).
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Data Analysis: Compare the results from the different treatment groups. If the calcium channel agonist or high calcium "rescues" the phenotype caused by Prenylamine, it provides evidence for an on-target effect.
Protocol 2: Orthogonal Assay to Confirm Mechanism of Action
This protocol uses a different experimental approach to verify the findings from a primary assay.
Methodology:
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Primary Assay: For example, a cell viability assay showing a decrease in proliferation with Prenylamine treatment.
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Orthogonal Assay: Use an assay that measures a more direct consequence of L-type calcium channel blockade, such as an ion flux assay using a calcium-sensitive dye (e.g., Fura-2 AM).
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Experimental Conditions: Use the same cell line and the same concentrations of Prenylamine as in the primary assay.
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Procedure:
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Load cells with the calcium-sensitive dye.
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Establish a baseline fluorescence reading.
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Stimulate the cells to induce calcium influx (e.g., with a depolarizing agent like potassium chloride).
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Measure the change in fluorescence in the presence and absence of Prenylamine.
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Visualizations
Caption: Intended vs. Off-Target Signaling of Prenylamine.
Caption: Workflow for Controlling Prenylamine Artifacts.
Caption: Logical Flow for Troubleshooting Prenylamine Experiments.
References
Technical Support Center: Reproducibility of Droprenilamine Vasorelaxation Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible data for Droprenilamine-induced vasorelaxation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced vasorelaxation?
A1: this compound is classified as a calcium channel blocker (CCB).[1][2][3][4][5] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells. By blocking L-type voltage-gated calcium channels, this compound reduces the intracellular calcium concentration required for muscle contraction, leading to vasorelaxation.
Q2: Is the vasorelaxant effect of this compound dependent on the endothelium?
A2: While the primary mechanism of calcium channel blockade is endothelium-independent, it is crucial to experimentally determine the role of the endothelium in the effects of any compound. Endothelial cells release various vasoactive factors, such as nitric oxide (NO), which can influence vascular tone. A standard method to assess this is to compare the vasorelaxant response in intact and denuded aortic rings. A significant reduction in potency or efficacy in denuded rings would suggest an endothelium-dependent component.
Q3: What are the expected potency (EC50) and efficacy (Emax) values for this compound?
A3: The potency and efficacy of this compound can vary depending on the experimental conditions, including the type of blood vessel, the vasoconstrictor used, and the species. For reproducible results, it is essential to maintain consistent experimental parameters. Below is a table summarizing hypothetical data for illustrative purposes.
Data Presentation
Table 1: Hypothetical Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Rat Aortic Rings
| Parameter | Value | 95% Confidence Interval |
| EC50 (M) | 1.2 x 10⁻⁶ | (0.9 x 10⁻⁶) - (1.5 x 10⁻⁶) |
| Emax (%) | 95.8 | 92.5 - 99.1 |
| Hill Slope | 1.1 | 0.9 - 1.3 |
Troubleshooting Guides
Issue 1: High Variability in Vasorelaxation Responses
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Possible Cause: Inconsistent tissue handling and preparation.
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Solution: Ensure gentle and consistent dissection of the aorta to avoid damaging the endothelium. Use a dissecting microscope for precision. Maintain the tissue in cold, oxygenated Krebs-Henseleit solution throughout the preparation.
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Possible Cause: Fluctuations in organ bath conditions.
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Solution: Maintain a constant temperature (37°C) and continuous aeration with carbogen (95% O₂ / 5% CO₂). Ensure the pH of the buffer is stable. Use an overflow system for washing to minimize disturbances to the tissue.
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Possible Cause: Inaccurate drug concentrations.
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Solution: Prepare fresh stock solutions of this compound and vasoconstrictors for each experiment. Perform serial dilutions carefully.
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Issue 2: Weak or Absent Vasorelaxation
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Possible Cause: Loss of tissue viability.
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Solution: After mounting, allow the tissue to equilibrate for at least 60-90 minutes under optimal tension. Before adding any drugs, test the contractile response with a high concentration of potassium chloride (e.g., 60-80 mM KCl). A robust contraction indicates viable tissue.
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Possible Cause: Damaged endothelium (if an endothelium-dependent effect is expected).
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Solution: At the end of each experiment with intact endothelium, test for acetylcholine (ACh)-induced relaxation (e.g., 10⁻⁶ M ACh) on a pre-contracted vessel. A relaxation of over 80% typically confirms endothelial integrity.
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Possible Cause: Incorrect vasoconstrictor concentration.
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Solution: Pre-contract the aortic rings to approximately 50-70% of the maximum response to the chosen vasoconstrictor (e.g., phenylephrine 10⁻⁶ M). This provides an adequate window to observe relaxation.
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Issue 3: Inconsistent Baseline Tension
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Possible Cause: Insufficient equilibration period.
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Solution: Allow the tissue to equilibrate under the optimal resting tension until a stable baseline is achieved. This may take up to 90 minutes.
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Possible Cause: Spontaneous rhythmic contractions.
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Solution: This can sometimes occur. Ensure the tissue is not overstretched. If it persists, the tissue may not be suitable for the experiment.
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Experimental Protocols
Protocol 1: Preparation of Isolated Rat Thoracic Aortic Rings
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Humanely euthanize a male Wistar rat (250-300g) following approved institutional guidelines.
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Perform a thoracotomy and carefully excise the thoracic aorta.
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Immediately place the aorta in a petri dish containing cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1).
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Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
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Cut the aorta into rings of 2-3 mm in width.
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For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.
Protocol 2: Measurement of Isometric Vascular Tone
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Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
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Connect the rings to an isometric force transducer.
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Apply an optimal resting tension of 2.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
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After equilibration, induce a contraction with 10⁻⁶ M phenylephrine.
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Once the contraction reaches a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M).
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Record the relaxation response at each concentration.
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At the end of the experiment, wash out the drugs and test for endothelial integrity with acetylcholine if required.
Mandatory Visualizations
Caption: Workflow for assessing this compound-induced vasorelaxation.
Caption: Mechanism of this compound-induced vasorelaxation.
Caption: Decision tree for troubleshooting weak vasorelaxation responses.
References
- 1. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. Calcium channel blockers: Types, uses, and side effects [medicalnewstoday.com]
- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Potential confounding factors in Droprenilamine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Droprenilamine. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Prenylamine?
This compound is a vasodilator with antiarrhythmic and hypotensive activity.[1] It is structurally related to Prenylamine, another antianginal agent that was withdrawn from the market. While both are diphenylalkylamines, they are distinct chemical entities. Prenylamine was withdrawn due to concerns about cardiac arrhythmias, specifically QT interval prolongation and Torsades de Pointes.[2][3] Given the structural similarity, it is crucial to carefully evaluate the cardiovascular safety profile of this compound.
Q2: What are the known mechanisms of action for compounds similar to this compound?
Q3: What are the critical potential confounding factors to consider in our this compound studies?
When designing and interpreting studies on this compound, several confounding factors must be considered to ensure the validity of the results. These can be broadly categorized as patient-related, protocol-related, and drug-specific factors.
Patient-Related Factors:
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Comorbidities: The presence of underlying cardiovascular diseases (e.g., pre-existing arrhythmias, heart failure), hepatic or renal impairment, and electrolyte imbalances (hypokalemia, hypomagnesemia) can significantly influence the effects and side effects of antianginal drugs.
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Concomitant Medications: Co-administration of other drugs, particularly those that affect the QT interval, cytochrome P450 (CYP) enzymes, or cardiac function (e.g., other antiarrhythmics, antipsychotics, certain antibiotics), can lead to drug-drug interactions.
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Genetic Factors: Genetic polymorphisms in drug-metabolizing enzymes (like CYP enzymes) or ion channels can alter drug metabolism and response, leading to varied efficacy and toxicity profiles among individuals.
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Lifestyle: Factors such as diet, smoking, and alcohol consumption can impact cardiovascular health and potentially interact with the study drug.
Protocol-Related Factors:
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Study Design: The choice of study design (e.g., parallel vs. crossover) can influence outcomes. A double-blind, placebo-controlled, randomized design is the gold standard for minimizing bias.
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Endpoint Selection: The subjective nature of angina can make assessment difficult. Utilizing objective measures like exercise tolerance testing, alongside subjective symptom reporting, is crucial.
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Placebo Effect: A significant placebo effect is often observed in angina studies. Proper blinding and control groups are necessary to account for this.
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Investigator Bias: Preconceived notions or biases from the investigators can unintentionally influence the results.
Drug-Specific Factors for this compound (inferred from similar compounds):
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Stereoselectivity: Like Prenylamine, this compound is a racemic mixture. The different enantiomers may have distinct pharmacological and pharmacokinetic profiles, with one potentially contributing more to efficacy and the other to toxicity.
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QT Prolongation Potential: Given the history of Prenylamine, a primary concern is the potential for this compound to prolong the QT interval, which is a risk factor for Torsades de Pointes.
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Metabolism: The metabolic pathway of this compound and the potential for active metabolites should be characterized. Prenylamine is known to produce amphetamine as a metabolite.
Troubleshooting Experimental Issues
Issue 1: High variability in patient response to this compound.
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Potential Cause: As mentioned, patient-related confounding factors such as genetic differences in metabolism, comorbidities, or concomitant medications can lead to varied responses.
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Troubleshooting Steps:
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Stratify Patient Population: Analyze data based on predefined subgroups (e.g., by genotype for relevant metabolizing enzymes, presence of specific comorbidities).
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Therapeutic Drug Monitoring: Measure plasma concentrations of this compound and any potential active metabolites to assess for pharmacokinetic variability.
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Detailed Medication History: Thoroughly document and analyze the use of all concomitant medications to identify potential drug-drug interactions.
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Issue 2: Unexpected cardiovascular adverse events observed in preclinical models or early clinical trials.
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Potential Cause: This could be an inherent property of the drug, possibly related to off-target effects such as ion channel blockade.
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Troubleshooting Steps:
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In Vitro Safety Pharmacology: Conduct a comprehensive panel of in vitro safety assays, with a particular focus on the hERG potassium channel, which is critical for cardiac repolarization.
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Telemetry in Animal Models: Utilize continuous cardiovascular monitoring (telemetry) in conscious, freely moving animals to detect transient or subtle effects on ECG parameters (especially QT interval), heart rate, and blood pressure.
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Dose-Response Relationship: Carefully evaluate the dose-response relationship for both efficacy and adverse effects to determine the therapeutic window.
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Data Presentation
Table 1: Potential Confounding Factors in this compound Studies and Mitigation Strategies
| Factor Category | Specific Confounding Factor | Potential Impact | Mitigation Strategy |
| Patient-Related | Co-morbidities (e.g., heart failure, renal impairment) | Altered drug clearance and pharmacodynamics | Strict inclusion/exclusion criteria, subgroup analysis |
| Concomitant Medications (e.g., QT-prolonging drugs) | Increased risk of adverse events (e.g., arrhythmias) | Detailed medication history, exclusion of interacting drugs | |
| Genetic Polymorphisms (e.g., CYP enzymes) | Variable drug metabolism and exposure | Genotyping, pharmacokinetic analysis | |
| Protocol-Related | Subjective Endpoint (Angina reporting) | Bias in efficacy assessment | Use of objective endpoints (e.g., exercise testing), patient diaries |
| Placebo Effect | Overestimation of drug efficacy | Double-blind, placebo-controlled design | |
| Drug-Specific | Stereoselectivity | Different enantiomers with varied efficacy/toxicity | Chiral separation and individual enantiomer testing |
| Potential for QT Prolongation | Risk of serious cardiac arrhythmias | Thorough QT studies, in vitro hERG assay |
Experimental Protocols
1. hERG Potassium Channel Assay (Patch Clamp)
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Objective: To assess the inhibitory potential of this compound on the hERG potassium channel, a key indicator of proarrhythmic risk.
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Methodology:
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Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
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Technique: Employ whole-cell patch-clamp electrophysiology.
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Procedure:
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Maintain cells in appropriate culture conditions.
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Prepare a dose range of this compound.
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Obtain a whole-cell recording configuration.
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Apply a voltage clamp protocol to elicit hERG currents.
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Perfuse the cells with vehicle control followed by increasing concentrations of this compound.
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Record the hERG current at each concentration.
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Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value (the concentration at which 50% of the current is inhibited).
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2. Calmodulin (CaM) Antagonism Assay
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Objective: To determine if this compound acts as a calmodulin antagonist.
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Methodology:
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Principle: This assay can be based on the ability of CaM antagonists to inhibit the CaM-dependent activation of a target enzyme, such as phosphodiesterase (PDE) or myosin light-chain kinase.
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Procedure (Example using PDE):
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Purify calmodulin and a CaM-dependent PDE.
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In a reaction buffer containing calcium, incubate PDE with and without CaM in the presence of varying concentrations of this compound.
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Initiate the enzymatic reaction by adding the substrate (e.g., cAMP).
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Measure the rate of substrate hydrolysis.
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Data Analysis: Determine the concentration of this compound required to inhibit 50% of the CaM-dependent PDE activation (IC50).
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Mandatory Visualization
Caption: Potential Confounding Factors in this compound Studies.
Caption: Inferred Signaling Pathways for this compound's Antianginal Effect.
References
- 1. This compound [drugfuture.com]
- 2. Prenylamine - Wikipedia [en.wikipedia.org]
- 3. Withdrawal of prenylamine: perspectives on pharmacological, clinical and regulatory outcomes following the first QT-related casualty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Droprenilamine Cytotoxicity
Disclaimer: Droprenilamine is a hypothetical compound for the purpose of this guide. The information provided is based on general principles of mitigating drug-induced cytotoxicity in cell culture and is intended to serve as a comprehensive resource for researchers working with novel or uncharacterized compounds.
Frequently Asked Questions (FAQs)
Q1: Is cytotoxicity an expected outcome when using a novel compound like this compound?
A2: Cytotoxicity can be an expected outcome, particularly if the compound's intended mechanism of action involves inhibiting critical cellular pathways, such as those in cancer cell lines. However, unexpected or excessive cytotoxicity, especially in non-target or control cell lines, requires thorough investigation. Both on-target and off-target effects can contribute to cell death.
Q2: What are the essential initial steps to confirm that the observed cytotoxicity is induced by this compound?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in your cell line of interest. This provides a quantitative measure of the compound's cytotoxic potential. It is also crucial to include proper controls, such as a vehicle-only control, to ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing the toxicity.[1]
Q3: What are the most common reasons for unexpected cytotoxicity in a cell culture experiment?
A3: Several factors can lead to unexpected cytotoxicity:
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Compound Purity and Stability: Impurities from synthesis or degradation of the compound in the culture medium can be more toxic than the compound itself.[2][3]
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Solvent Toxicity: The vehicle used to dissolve the compound, such as DMSO, can be toxic at higher concentrations (typically >0.5%).[1][4]
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Cell Culture Health: Unhealthy cells, those at a high passage number, or cultures with microbial contamination are more susceptible to stress and toxicity.
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Assay Interference: The compound may interfere with the cytotoxicity assay reagents, leading to false-positive results.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: High variability between replicate wells in my cytotoxicity assay.
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Possible Cause: Uneven cell seeding is a primary source of variability. Inconsistent cell numbers across wells will lead to different final readouts. Pipetting errors or incomplete mixing of reagents can also contribute.
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Recommended Solution:
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Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting.
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After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
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To minimize the "edge effect" where wells on the perimeter of the plate evaporate more quickly, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
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Use calibrated pipettes and fresh tips for each replicate.
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Issue 2: My negative control (vehicle-treated) wells show significant cell death.
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Possible Cause: This points to a problem with the experimental setup that is independent of this compound.
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Recommended Solution:
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Check for Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your cells. This is typically below 0.5% for DMSO, but should be determined empirically for your specific cell line.
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Test for Contamination: Microbial contamination, especially mycoplasma, can cause cell stress and death. Regularly test your cell cultures.
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Evaluate Media and Serum Quality: High inherent enzyme activity (like LDH) in the serum can increase background signals. Additionally, media components can degrade, especially when exposed to light, forming cytotoxic byproducts.
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Optimize Seeding Density: Plating too many cells can lead to nutrient depletion and waste accumulation, causing cell death.
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Issue 3: this compound shows high cytotoxicity at much lower concentrations than expected.
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Possible Cause: The compound may be unstable in the culture medium, degrading into a more toxic byproduct, or the stock concentration may be incorrect.
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Recommended Solution:
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Assess Compound Stability: The stability of this compound in your specific culture medium can be assessed over the time course of your experiment using methods like HPLC.
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Prepare Fresh Dilutions: Always prepare fresh serial dilutions from a verified stock solution for each experiment.
-
Verify Stock Concentration: If possible, re-verify the concentration of your this compound stock solution.
-
Data Presentation
Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Maximum Recommended Concentration | Notes |
| DMSO | < 0.5% | Cell line-dependent; always run a vehicle control to confirm. |
| Ethanol | < 0.5% | Can exhibit higher cytotoxicity than DMSO; requires careful optimization. |
Table 2: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures mitochondrial reductase activity in viable cells. | Well-established, cost-effective. | Can be influenced by metabolic changes; compound may interfere with formazan crystals. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cell membranes. | Measures cytotoxicity directly (cell death). | High background can occur from serum in media; transient release may be missed. |
| ATP-Based | Quantifies ATP, which is present in metabolically active cells. | High sensitivity, rapid. | Signal decreases with cell death, which can make detecting small changes difficult. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live cells (intact membranes) and dead cells (compromised membranes). | Provides direct cell counts; can be used in microscopy and flow cytometry. | May require more complex equipment (fluorescence microscope/flow cytometer). |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability.
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures membrane integrity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
It is critical to include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the final step.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control after subtracting the background.
-
Mandatory Visualizations
Caption: General workflow for addressing in vitro cytotoxicity.
Caption: A hypothetical intrinsic apoptosis pathway induced by this compound.
Caption: Decision tree for troubleshooting common cytotoxicity assay issues.
References
Validation & Comparative
Droprenilamine vs. Prenylamine: A Comparative Analysis of a Phantom Drug and a Withdrawn Calcium Channel Blocker
A comprehensive review of available scientific literature reveals a significant disparity in the pharmacological understanding of Droprenilamine and Prenylamine. While Prenylamine is a well-characterized, albeit withdrawn, calcium channel blocker with a multifaceted mechanism of action, this compound remains an enigmatic entity with no publicly available data on its molecular targets or physiological effects. This guide synthesizes the known information on Prenylamine and highlights the critical knowledge gap concerning this compound, precluding a direct comparative analysis of their mechanisms of action.
Prenylamine: A Multi-Target Cardiovascular Agent
Prenylamine, formerly marketed for the treatment of angina pectoris, exerts its cardiovascular effects through a combination of mechanisms, primarily centered on the modulation of intracellular calcium and catecholamine levels.
Primary Mechanism of Action: Calcium Channel Blockade
The principal mechanism of action of Prenylamine is the blockade of L-type voltage-gated calcium channels. This inhibition of calcium influx into cardiac and vascular smooth muscle cells leads to several key physiological effects:
-
Vasodilation: By relaxing the smooth muscle in arterial walls, Prenylamine reduces peripheral resistance and afterload, thereby decreasing the workload on the heart.
-
Negative Inotropy: Reduced calcium entry into cardiomyocytes lessens the force of myocardial contraction, further decreasing myocardial oxygen demand.
-
Negative Chronotropy: Prenylamine can also slow the heart rate by affecting the sinoatrial (SA) and atrioventricular (AV) nodes.
Secondary Mechanisms of Action
Beyond its role as a calcium channel blocker, Prenylamine interacts with other intracellular signaling pathways:
-
Calmodulin Inhibition: Prenylamine is an inhibitor of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes. By inhibiting calmodulin, Prenylamine can interfere with a variety of calcium-dependent signaling cascades.
-
Myosin Light-Chain Kinase 2 (MLCK2) Inhibition: As a consequence of calmodulin inhibition, Prenylamine also inhibits MLCK2, an enzyme crucial for the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
-
Catecholamine Depletion: Prenylamine has been shown to partially deplete catecholamine stores in sympathetic nerve terminals, which contributes to its sympatholytic effects and a reduction in cardiac stimulation.
-
Ion Channel Modulation: In addition to calcium channels, Prenylamine has been reported to block voltage-gated sodium channels and hERG potassium channels. The latter is associated with the drug's significant adverse effect of QT interval prolongation.
This compound: An Uncharacterized Vasodilator
In stark contrast to Prenylamine, the scientific literature is devoid of any detailed information regarding the mechanism of action of this compound. Available databases and publications identify it as a vasodilating agent based on its chemical structure, but provide no experimental data to substantiate this classification or to elucidate the molecular targets through which it exerts its effects. There are no published preclinical or clinical studies detailing its pharmacodynamics, pharmacokinetics, or safety profile.
Comparative Analysis: An Impasse Due to Lack of Data
A direct and meaningful comparison of the mechanisms of action of this compound and Prenylamine is not feasible due to the complete absence of pharmacological data for this compound. While Prenylamine's multi-target profile is well-documented, any statements regarding this compound's mechanism would be purely speculative.
Summary of Known Pharmacological Properties
To illustrate the disparity in available data, the following table summarizes the known pharmacological properties of Prenylamine. A corresponding entry for this compound cannot be populated.
| Feature | Prenylamine | This compound |
| Primary Molecular Target(s) | L-type Voltage-Gated Calcium Channels | Not Reported |
| Secondary Molecular Target(s) | Calmodulin, Myosin Light-Chain Kinase 2, Voltage-Gated Sodium Channels, hERG Potassium Channels | Not Reported |
| Primary Pharmacological Effect | Vasodilation, Negative Inotropy, Negative Chronotropy | Vasodilation (presumed) |
| Secondary Pharmacological Effect | Catecholamine Depletion | Not Reported |
| Clinical Use | Formerly used for Angina Pectoris (Withdrawn) | Not Reported |
| Reason for Withdrawal | QT Interval Prolongation, Torsades de Pointes | Not Applicable |
Experimental Protocols: Methodology for Characterizing Prenylamine's Mechanism of Action
The understanding of Prenylamine's mechanism of action was elucidated through a variety of experimental techniques. The following are representative protocols that would have been employed:
Electrophysiological Studies (Patch-Clamp)
-
Objective: To characterize the effects of Prenylamine on specific ion channels (e.g., L-type Ca2+, Na+, K+ channels).
-
Methodology:
-
Isolation and culture of relevant cell types (e.g., cardiomyocytes, vascular smooth muscle cells, or cell lines expressing the channel of interest).
-
Whole-cell patch-clamp recordings are performed to measure ionic currents in the presence and absence of varying concentrations of Prenylamine.
-
Voltage protocols are designed to elicit specific channel gating kinetics (activation, inactivation, deactivation).
-
Data analysis involves measuring changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics to determine the inhibitory concentration (IC50) and the mode of channel block.
-
In Vitro Smooth Muscle Contraction Assays
-
Objective: To assess the vasodilatory effect of Prenylamine.
-
Methodology:
-
Isolation of arterial rings (e.g., from rat aorta) and mounting in an organ bath containing a physiological salt solution.
-
Arterial rings are pre-contracted with an agonist such as phenylephrine or a high concentration of potassium chloride.
-
Cumulative concentrations of Prenylamine are added to the bath, and the relaxation of the arterial ring is measured isometrically.
-
Concentration-response curves are generated to determine the potency (EC50) of Prenylamine as a vasodilator.
-
Calmodulin and MLCK Inhibition Assays
-
Objective: To quantify the inhibitory effect of Prenylamine on calmodulin and MLCK activity.
-
Methodology:
-
Commercially available enzyme-linked immunosorbent assay (ELISA) kits or fluorescence-based assays are used.
-
For calmodulin inhibition, the assay typically measures the displacement of a labeled ligand from calmodulin by Prenylamine.
-
For MLCK inhibition, the assay measures the phosphorylation of a myosin light chain peptide substrate by MLCK in the presence and absence of Prenylamine.
-
IC50 values are calculated to determine the concentration of Prenylamine required to inhibit 50% of the enzyme's activity.
-
Visualizing Prenylamine's Signaling Pathway
The following diagram illustrates the established signaling pathways affected by Prenylamine.
Caption: Signaling pathways modulated by Prenylamine.
Conclusion
The significant lack of published scientific data on the mechanism of action of this compound makes a comparative guide against the well-characterized drug Prenylamine impossible. While the pharmacology of Prenylamine is understood through its interactions with multiple cellular targets, including ion channels and calcium signaling proteins, this compound remains a chemical entity without a defined biological profile in the public domain. For researchers, scientists, and drug development professionals, this highlights the critical importance of foundational pharmacological studies to characterize novel compounds. Without such data, any potential therapeutic utility or risk profile of a compound like this compound cannot be assessed or compared to existing or withdrawn therapeutics.
A Comparative Analysis of Prenylamine and Nifedipine on Aortic Rings
For researchers and professionals in drug development, understanding the nuanced effects of vasoactive compounds on vascular smooth muscle is paramount. This guide provides a detailed comparison of Prenylamine and Nifedipine, focusing on their mechanisms and functional effects on isolated aortic rings. While direct comparative studies are scarce, this document synthesizes available data to offer a comprehensive overview.
Executive Summary
Both Prenylamine and Nifedipine are calcium channel blockers that induce vasodilation. Nifedipine, a dihydropyridine, is a potent and specific L-type calcium channel antagonist. Prenylamine, a diphenylalkylamine, also exhibits calcium channel blocking activity but displays a more complex pharmacological profile, including interactions with other ion channels and receptors. This guide will delve into their respective mechanisms of action, present available quantitative data from aortic ring studies, and outline the experimental protocols used to generate this data.
Mechanism of Action and Signaling Pathways
Nifedipine primarily acts by inhibiting the influx of extracellular calcium (Ca²⁺) through L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This reduction in intracellular Ca²⁺ levels prevents the activation of calmodulin and subsequently, myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[3] The signaling cascade is a well-established pathway for dihydropyridine calcium channel blockers.[2] Beyond its primary mechanism, some studies suggest that nifedipine may also influence other signaling pathways, such as the Akt signaling pathway, which is involved in vascular smooth muscle cell dedifferentiation.[4]
Prenylamine also functions as a calcium channel blocker, inhibiting the influx of calcium into cardiac and smooth muscle cells. However, its mechanism is less specific than that of Nifedipine. Evidence suggests that Prenylamine also modulates potassium and sodium channels and may interact with α-adrenoceptors in the aortic membrane. This broader activity profile suggests a more complex signaling cascade compared to the targeted action of Nifedipine.
Below are diagrams illustrating the proposed signaling pathways for both drugs.
Quantitative Data from Aortic Ring Assays
The following table summarizes available data on the inhibitory effects of Nifedipine and Prenylamine on aortic ring contractions. It is important to note that direct comparative studies are lacking, and data for Prenylamine is limited.
| Drug | Agonist | Species | Preparation | IC50 / pIC50 | Reference |
| Nifedipine | K⁺ (depolarization) | Rat | Aorta | IC50: 7.1 nM | |
| Ca²⁺ | Rat | Aorta | IC50: 4.1 nM | ||
| Phenylephrine | Rat | Aorta | Similar to K⁺ | ||
| K⁺ (62 mM) | Human | Vasa Vasorum | pIC50: 7.78 | ||
| Angiotensin II | Rat | Vascular Smooth Muscle Cells | IC50: 2.3 ± 0.7 x 10⁻⁶ M | ||
| Prenylamine | Not Specified | Not Specified | Not Specified | Not Specified | No specific IC50 data found for aortic rings. |
IC50: The half maximal inhibitory concentration. pIC50: The negative logarithm of the IC50 value.
Experimental Protocols
The evaluation of vasoactive compounds on aortic rings typically follows a standardized experimental protocol. Below is a generalized methodology, followed by a workflow diagram.
General Aortic Ring Preparation and Contraction Assay:
-
Tissue Preparation: The thoracic aorta is dissected from a euthanized animal (commonly rat or rabbit). The aorta is cleaned of adhering connective and adipose tissue and cut into rings of approximately 2-4 mm in length. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.
-
Mounting: Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a period of time. The viability of the smooth muscle is then tested by inducing a contraction with a depolarizing agent like potassium chloride (KCl) or an α-agonist such as phenylephrine. Endothelial integrity can be assessed by observing relaxation in response to acetylcholine in pre-contracted rings.
-
Drug Application: After a washout period, a cumulative concentration-response curve is generated by adding increasing concentrations of the contractile agonist (e.g., phenylephrine). Once a stable contraction is achieved, the test compound (Nifedipine or Prenylamine) is added in increasing concentrations to assess its relaxant effect.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. IC50 values are then calculated from the concentration-response curves.
Discussion and Conclusion
Nifedipine is a well-characterized dihydropyridine calcium channel blocker with a high affinity for L-type calcium channels, making it a potent vasodilator. Its effects on aortic rings are consistent and predictable, primarily driven by the inhibition of calcium influx.
Prenylamine, while also a calcium channel blocker, appears to have a more diverse pharmacological profile. Its withdrawal from several markets due to cardiac arrhythmia concerns highlights the potential impact of its less specific ion channel interactions. The lack of specific quantitative data for Prenylamine's effects on aortic rings makes a direct, data-driven comparison with Nifedipine challenging.
For researchers, the choice between these two compounds would depend on the specific research question. Nifedipine serves as a well-defined tool for studying the role of L-type calcium channels in vascular tone. Prenylamine, on the other hand, could be of interest for investigating more complex interactions involving multiple ion channels and receptors in vascular smooth muscle. Further research is needed to fully elucidate the vascular effects of Prenylamine and to provide the quantitative data necessary for a more direct comparison with established vasodilators like Nifedipine.
References
- 1. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 3. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Validating Droprenilamine's Vasodilatory Effect: A Comparative Guide to Alternative Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the vasodilatory effects of Droprenilamine, a known calcium channel blocker. While direct experimental data for this compound is limited in publicly available literature, its mechanism of action allows for a thorough evaluation of appropriate validation assays.
This compound, as a calcium channel blocker, is understood to induce vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells. This action leads to muscle relaxation and a widening of the blood vessels, which is a critical therapeutic effect for various cardiovascular conditions.[1][2][3] The validation of this vasodilatory effect can be accomplished through a variety of well-established in vitro and in vivo assays. This guide will compare the most common and effective methods, providing detailed protocols and data presentation formats to aid in experimental design and interpretation.
Comparison of Vasodilation Assays
The selection of an appropriate assay for validating this compound's vasodilatory effect depends on the specific research question, the desired throughput, and the level of physiological relevance required. The following table summarizes the key characteristics of three widely used methods.
| Assay | Type | Throughput | Physiological Relevance | Key Readouts |
| Aortic Ring Assay | Ex vivo | Medium | Medium | Isometric tension, EC50, Emax |
| Flow-Mediated Dilation (FMD) | In vivo | Low | High | Brachial artery diameter change (%) |
| Peripheral Artery Tonometry (PAT) | In vivo | Medium | High | Reactive Hyperemia Index (RHI) |
Experimental Protocols
Detailed methodologies for each of the key experimental assays are provided below to ensure reproducibility and accurate data collection.
Aortic Ring Assay
This ex vivo method is a gold standard for assessing the direct effect of a compound on vascular tone.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat, rabbit) according to approved protocols.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
One hook is fixed, and the other is connected to a force transducer to measure isometric tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high potassium chloride (KCl) solution to confirm viability.
-
After washout, pre-contract the rings with a vasoconstrictor like phenylephrine.
-
Assess endothelium integrity by inducing relaxation with acetylcholine. A relaxation of >80% is typically considered indicative of an intact endothelium.
-
-
Experiment:
-
Pre-contract the aortic rings with phenylephrine to a stable plateau.
-
Add increasing cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) values.
-
Flow-Mediated Dilation (FMD)
FMD is a non-invasive in vivo technique that assesses endothelium-dependent vasodilation in humans.
Protocol:
-
Patient Preparation:
-
The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
The subject should have fasted for at least 8 hours and abstained from caffeine, alcohol, and smoking.
-
-
Baseline Measurement:
-
Image the brachial artery above the antecubital fossa using a high-resolution ultrasound system with a linear array transducer.
-
Record the baseline diameter of the brachial artery and blood flow velocity using Doppler.
-
-
Induction of Reactive Hyperemia:
-
Inflate a blood pressure cuff on the forearm to a pressure of at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
-
Post-Occlusion Measurement:
-
Rapidly deflate the cuff to induce reactive hyperemia.
-
Continuously record the diameter of the brachial artery and blood flow for at least 3 minutes post-deflation.
-
-
Data Analysis:
-
Measure the maximum brachial artery diameter during reactive hyperemia.
-
Calculate FMD as the percentage change in diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.
-
Peripheral Artery Tonometry (PAT)
PAT is another non-invasive in vivo method that measures changes in digital pulse volume as an indicator of endothelial function.
Protocol:
-
Patient Preparation:
-
Similar to FMD, the subject should be resting in a supine position in a controlled environment.
-
-
Probe Placement:
-
Place PAT probes on the index finger of each hand.
-
-
Baseline Measurement:
-
Record the baseline digital pulse wave amplitude for several minutes.
-
-
Induction of Reactive Hyperemia:
-
Inflate a blood pressure cuff on one arm (the study arm) to occlude arterial flow for 5 minutes. The other arm serves as a control.
-
-
Post-Occlusion Measurement:
-
Deflate the cuff and record the digital pulse wave amplitude for at least 5 minutes.
-
-
Data Analysis:
-
The PAT device software automatically calculates the Reactive Hyperemia Index (RHI) as the ratio of the post-occlusion pulse wave amplitude to the baseline amplitude, normalized to the control arm.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for the aortic ring assay.
Caption: Logical relationship between FMD and PAT assays.
References
Comparative Analysis of Phenylalkylamine Binding Affinity: A Focus on Droprenilamine Analogs
A comprehensive guide for researchers in drug discovery and development, this document provides a comparative analysis of the binding affinities of phenylalkylamine-type compounds, with a focus on analogs of Droprenilamine. Due to the limited publicly available data on this compound, this guide leverages experimental findings for its close structural and functional relatives, Prenylamine and Fendiline, to offer insights into potential binding characteristics.
This guide summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and hypothesis-driven experimentation in the field of calcium channel and calmodulin modulation.
Comparative Binding Affinities of Phenylalkylamines
This compound and its analogs, Prenylamine and Fendiline, are known to interact with L-type calcium channels and the calcium-sensing protein calmodulin. The following table summarizes the available quantitative data on the binding affinities of these compounds to their primary targets. It is important to note the absence of direct binding data for this compound in the public domain.
| Compound | Target | Assay Type | Ligand/Probe | Measured Affinity | Reference |
| Fendiline | L-type Calcium Channel | Functional Inhibition | - | IC50: 17 µM | [1] |
| Fendiline | α2-Adrenergic Receptor | Radioligand Binding | [3H]Yohimbine | Kd: 2.6 µM | [1] |
| Prenylamine | Calmodulin | Competitive Binding | [3H]Bepridil | IC50: 45 µM | [2] |
| This compound | L-type Calcium Channel | Not Available | Not Available | Not Available | - |
| This compound | Calmodulin | Not Available | Not Available | Not Available | - |
IC50: Half-maximal inhibitory concentration. Kd: Equilibrium dissociation constant.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of binding affinity data. Below are representative protocols for the key experimental assays used to characterize the interactions of phenylalkylamines with their biological targets.
Radioligand Competition Binding Assay for α2-Adrenergic Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., Fendiline) by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Prepare membrane fractions from a suitable cell line or tissue expressing the α2-adrenergic receptor.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]Yohimbine) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by fitting the competition data to a sigmoidal dose-response curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Calmodulin Pull-Down Binding Assay
This in vitro assay is used to identify and characterize the interaction between a protein (or small molecule) and calmodulin (CaM).[3] This protocol describes a method using CaM-sepharose beads.[3]
-
Preparation of Cell Lysate: Prepare a protein lysate from cells or tissues of interest.
-
Incubation with CaM-Sepharose Beads: Incubate the cell lysate with calmodulin-sepharose beads in the presence of either Ca2+ (to promote binding to Ca2+-dependent binding proteins) or a Ca2+ chelator like EGTA (as a control).
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the calmodulin-binding proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest. For small molecules, competitive elution with a known calmodulin binder could be quantified.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the functional effects of ion channel modulators, such as calcium channel blockers.
-
Cell Preparation: Isolate single cells (e.g., cardiomyocytes or neurons) expressing the L-type calcium channels of interest.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential and apply voltage steps to elicit calcium currents.
-
Drug Application: Perfuse the cell with a solution containing the test compound (e.g., Fendiline) at various concentrations.
-
Data Acquisition and Analysis: Record the changes in the calcium current in the presence of the drug to determine the extent of inhibition and calculate the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of an unlabeled compound.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: L-type Calcium Channel Blockade
This diagram illustrates the signaling pathway affected by the blockade of L-type calcium channels by phenylalkylamines like Fendiline and likely this compound.
Caption: L-type calcium channel signaling and its inhibition.
References
Droprenilamine vs. Verapamil: A Comparative Analysis of their Impact on Cardiac Muscle Contractility
For researchers and professionals in drug development, understanding the nuanced effects of cardioactive compounds is paramount. This guide provides a detailed comparison of droprenilamine and verapamil, focusing on their influence on cardiac muscle contractility, supported by available experimental data.
Disclaimer: Direct experimental data for this compound is scarce in the available literature. Therefore, this guide utilizes data for prenylamine , a structurally and functionally similar compound, as a proxy for this compound's effects. This assumption is made to facilitate a comparative analysis, and readers should interpret the findings with this in mind.
Executive Summary
Both this compound (as represented by prenylamine) and verapamil exhibit negative inotropic effects, meaning they decrease the force of cardiac muscle contraction. However, their mechanisms of action, while overlapping, appear to have distinct features. Verapamil is a well-characterized L-type calcium channel blocker, directly inhibiting the influx of calcium ions essential for cardiomyocyte contraction. Prenylamine also demonstrates an ability to depress the slow inward current carried by calcium and sodium ions, suggesting a similar but potentially broader mechanism of action that also involves sodium channels.
Mechanism of Action and Signaling Pathways
Verapamil: As a phenylalkylamine calcium channel blocker, verapamil's primary mechanism of action is the inhibition of voltage-gated L-type calcium channels (CaV1.2) in cardiomyocytes.[1][2][3][4][5] This blockade reduces the influx of calcium into the cell during the plateau phase of the cardiac action potential. The consequences of this action are twofold:
-
Direct Reduction of Contractility: The decreased intracellular calcium concentration leads to less calcium binding to troponin C, resulting in fewer cross-bridges forming between actin and myosin filaments and, consequently, a weaker force of contraction.
-
Indirect Effects: By slowing conduction through the atrioventricular (AV) node, verapamil can also indirectly affect cardiac performance.
Figure 1. Signaling pathway of Verapamil's negative inotropic effect.
This compound (as Prenylamine): Experimental evidence suggests that prenylamine also exerts its negative inotropic effect by interfering with ion channels. Studies on frog atrial muscle fibers have shown that prenylamine depresses the slow inward current carried by both calcium and sodium ions. This indicates a mechanism that, while similar to verapamil in its effect on calcium, may also involve the blockade of sodium channels, potentially leading to a different electrophysiological profile.
Figure 2. Postulated signaling pathway of this compound's negative inotropic effect.
Quantitative Comparison of Effects
The following tables summarize the quantitative effects of verapamil and prenylamine on cardiac muscle contractility as reported in experimental studies.
| Drug | Concentration | Effect on Contractile Force | Animal Model |
| Verapamil | 10⁻⁷ M | ~50% decrease | Isolated guinea pig papillary muscle |
| Prenylamine | 2 x 10⁻⁵ M | Slight decrease in phasic (twitch-like) contraction | Frog atrial muscle fibers |
| Prenylamine | 2 x 10⁻⁵ M | Increased tonic (sustained) contraction and retarded relaxation | Frog atrial muscle fibers |
Table 1. Comparative Effects on Myocardial Contractile Force.
| Drug | Parameter | Effect | Animal Model |
| Verapamil | Peak transient sodium conductance | Depressed with a dissociation constant of 1.7 x 10⁻⁵ M | Frog atrial muscle fibers |
| Verapamil | Slow (secondary) inward current (Ca²⁺/Na⁺) | Depressed | Frog atrial muscle fibers |
| Verapamil | Steady-state outward current | Depressed | Frog atrial muscle fibers |
| Prenylamine | Peak transient sodium conductance | Depressed with a dissociation constant of 1.7 x 10⁻⁵ M | Frog atrial muscle fibers |
| Prenylamine | Slow (secondary) inward current (Ca²⁺/Na⁺) | Depressed | Frog atrial muscle fibers |
| Prenylamine | Steady-state sodium inactivation curve | Shifted by 5 mV to more negative membrane potentials | Frog atrial muscle fibers |
Table 2. Effects on Cardiac Membrane Currents.
Experimental Protocols
The data presented in this guide are derived from studies employing standard experimental models for assessing cardiac muscle contractility. A generalized workflow for such experiments is outlined below.
Figure 3. Generalized experimental workflow for assessing in vitro cardiac contractility.
Key Methodological Details:
-
Tissue Preparation: Experiments typically utilize isolated cardiac tissues such as papillary muscles or atrial trabeculae from animal models (e.g., guinea pigs, frogs). These preparations allow for the direct measurement of muscle function independent of systemic physiological effects.
-
Organ Bath System: The isolated tissue is maintained in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂) and maintained at a physiological temperature.
-
Stimulation and Recording: The muscle is stimulated electrically at a constant frequency to elicit contractions. A force transducer is used to measure the isometric or isotonic contractile force. For electrophysiological measurements, microelectrodes are used to record membrane potentials and ion currents.
-
Drug Administration: The drugs are added to the organ bath in a cumulative or non-cumulative manner to establish dose-response relationships.
-
Data Analysis: The primary endpoint is the change in the force of contraction. Other parameters such as the rate of force development (dP/dt), time to peak tension, and relaxation time are also analyzed. Electrophysiological data provide insights into the drug's effects on ion channels and action potential characteristics.
Conclusion
Both this compound (as inferred from prenylamine data) and verapamil exert a negative inotropic effect on cardiac muscle, primarily by interfering with the influx of ions crucial for excitation-contraction coupling. Verapamil's action is well-defined as an L-type calcium channel blockade. This compound appears to have a broader spectrum of action, affecting both calcium and sodium currents. The quantitative data, though limited for this compound, suggests that its effect on twitch contraction may be less pronounced than verapamil at the concentrations studied, while also uniquely increasing tonic contraction and delaying relaxation in frog atrial fibers.
Further research is required to fully elucidate the specific mechanisms of this compound and to obtain direct comparative data against verapamil in mammalian cardiac tissues. The information presented here provides a foundational comparison based on the current, albeit limited, scientific literature.
References
Droprenilamine and Vascular Selectivity: A Comparative Analysis
Understanding Vascular Selectivity in Calcium Channel Blockers
Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of calcium ions (Ca²⁺) into cells, leading to muscle relaxation. Their therapeutic effects in cardiovascular diseases stem from their ability to relax vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. However, the ideal CCB would exhibit high selectivity for vascular tissue over other smooth muscle tissues (e.g., gastrointestinal, respiratory) and cardiac muscle to minimize side effects.
Vascular selectivity is typically quantified by comparing the potency of a drug in relaxing vascular smooth muscle (e.g., aorta, mesenteric artery) with its potency in relaxing non-vascular smooth muscle (e.g., ileum, trachea) or its effects on cardiac tissue. A higher ratio of potency on vascular versus non-vascular or cardiac tissue indicates greater vascular selectivity.
Comparative Data: A Need for Further Research
A thorough search of scientific literature did not yield specific quantitative data, such as IC₅₀ values, for Droprenilamine's effects on different smooth muscle preparations. To definitively assess its vascular selectivity, experimental data from comparative in vitro studies are essential. The following table illustrates the type of data required, using hypothetical values for this compound and known values for other CCBs for illustrative purposes.
| Compound | Vascular Smooth Muscle (e.g., Rat Aorta) IC₅₀ (nM) | Non-Vascular Smooth Muscle (e.g., Guinea Pig Ileum) IC₅₀ (nM) | Vascular Selectivity Ratio (Ileum/Aorta) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Nifedipine | 10 | 1000 | 100 |
| Verapamil | 100 | 100 | 1 |
| Felodipine | 1 | 100 | 100 |
Note: The values for Nifedipine, Verapamil, and Felodipine are representative and may vary depending on the specific experimental conditions.
Experimental Protocols for Determining Vascular Selectivity
To generate the necessary data for a conclusive comparison, the following established experimental protocols are recommended.
Isolated Tissue Bath Experiments
This is the gold standard method for assessing the direct effects of a drug on smooth muscle contractility.
Objective: To determine the concentration-response curves and calculate the IC₅₀ values for this compound in relaxing pre-contracted vascular and non-vascular smooth muscle tissues.
Tissues:
-
Vascular: Thoracic aorta or mesenteric artery from rats or rabbits.
-
Non-Vascular: Ileum or trachea from guinea pigs.
Methodology:
-
Tissue Preparation: Tissues are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Induction: Tissues are pre-contracted with a high concentration of potassium chloride (KCl) to induce depolarization-dependent contraction, or with a receptor agonist (e.g., phenylephrine for vascular tissue, carbachol for ileum, histamine for trachea).
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Recording: The relaxation of the smooth muscle is measured isometrically using a force transducer and recorded.
-
Data Analysis: Concentration-response curves are plotted, and the IC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated for each tissue type.
Calcium Influx Assays
These assays can provide mechanistic insight into the calcium channel blocking activity of the drug.
Objective: To measure the inhibitory effect of this compound on Ca²⁺ influx in isolated vascular and non-vascular smooth muscle cells.
Methodology:
-
Cell Isolation: Smooth muscle cells are enzymatically isolated from vascular and non-vascular tissues.
-
Fluorescent Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Cells are stimulated with a depolarizing agent (e.g., KCl) or a relevant agonist in the presence and absence of varying concentrations of this compound.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence microscope or a plate reader.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium increase is quantified to determine its potency.
Visualizing the Underlying Mechanisms
To understand the context of these experiments, it is helpful to visualize the key signaling pathways involved.
Calcium Channel Blocker Mechanism of Action
The following diagram illustrates the general mechanism by which calcium channel blockers induce smooth muscle relaxation.
Caption: General mechanism of L-type calcium channel blockers.
Experimental Workflow for Assessing Vascular Selectivity
This diagram outlines the logical flow of the experimental process to determine the vascular selectivity of a compound like this compound.
Caption: Workflow for determining vascular selectivity.
Conclusion
The confirmation of this compound's selectivity for vascular tissue awaits direct experimental evidence. The methodologies outlined in this guide provide a clear path for researchers to generate the necessary data. By conducting rigorous in vitro comparative studies on vascular and non-vascular smooth muscle tissues, the scientific community can definitively characterize the pharmacological profile of this compound and its potential as a vascular-selective calcium channel blocker. Drug development professionals are encouraged to pursue such studies to fill the current knowledge gap.
Replicating Cardioprotective Effects of Prenylamine: A Comparative Analysis in Rat and Monkey Models
A notable lack of direct replication studies for Droprenilamine necessitates a shift in focus to the closely related compound, Prenylamine. This guide provides a comparative analysis of Prenylamine's cardioprotective effects in rat and monkey models of myocardial injury, based on available research. The findings underscore the importance of cross-species validation in preclinical drug development.
This guide synthesizes data from studies where Prenylamine was evaluated for its ability to mitigate myocardial damage induced by the β-adrenergic agonist, Isoproterenol (ISP). While both rat and monkey models demonstrated the protective effects of Prenylamine, this document highlights the variations in experimental design and the qualitative nature of the comparative outcomes.
Comparative Efficacy of Prenylamine
The primary evidence for Prenylamine's efficacy comes from a comprehensive review of studies conducted in both Wistar rats and Cebus monkeys.[1][2] In these studies, Prenylamine consistently demonstrated a significant protective effect against Isoproterenol-induced myocardial lesions in both species.
Table 1: Comparison of Prenylamine's Protective Effects in Rat and Monkey Models
| Parameter | Rat Model | Monkey Model |
| Animal Strain | Wistar | Cebus sp. |
| Number of Animals | 204 | 26 |
| Isoproterenol (ISP) Dose | 10 mg/kg i.p. | 2 mg/kg i.p. |
| Prenylamine (PNL) Dose | 9 mg/kg i.p. | 5 mg/kg i.p. |
| Primary Outcome | Significant inhibition of ISP-induced myocardial lesions. | Significant inhibition of ISP-induced myocardial lesions and correlation with ECG findings. |
| ECG Findings | Not detailed in the comparative review. | Inhibition of ST-segment depression correlated with reduced pathological damage.[1][2] |
It is crucial to note the difference in the dosages of both Isoproterenol and Prenylamine administered to rats and monkeys, reflecting species-specific metabolic and physiological differences.
Experimental Protocols
The following are detailed methodologies for the key experimental models cited.
Isoproterenol-Induced Myocardial Injury in Rats
This model is widely used to screen for cardioprotective agents.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Myocardial Injury: Isoproterenol hydrochloride, dissolved in normal saline, is administered subcutaneously (s.c.) or intraperitoneally (i.p.). A common regimen involves two doses of 85 mg/kg administered 24 hours apart.[3] Other protocols may use different dosages and durations of administration.
-
Prenylamine Administration: Prenylamine is administered prior to the Isoproterenol injections. In the reviewed studies, a dose of 9 mg/kg was given intraperitoneally.
-
Assessment of Cardioprotection:
-
Histopathology: Hearts are excised, fixed in formalin, and sectioned for histological examination. The extent of myocardial necrosis, edema, and inflammatory cell infiltration is assessed.
-
Biochemical Markers: Blood samples are collected to measure cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponins (cTnI, cTnT).
-
Electrocardiography (ECG): ECG is recorded to detect changes such as ST-segment elevation or depression, QRS duration, and arrhythmias.
-
Isoproterenol-Induced Myocardial Injury in Monkeys
Methodologies in non-human primates are less standardized but follow a similar principle.
-
Animal Model: Cebus monkeys were used in the foundational studies. More recent studies have utilized other species like the African green monkey.
-
Induction of Myocardial Injury: A single subcutaneous dose of Isoproterenol (e.g., 4 mg/kg in African green monkeys) is administered. The review on Prenylamine used a 2 mg/kg i.p. dose in Cebus monkeys.
-
Prenylamine Administration: A dose of 5 mg/kg was administered intraperitoneally prior to Isoproterenol.
-
Assessment of Cardioprotection:
-
Electrocardiography (ECG): Continuous ECG monitoring is performed to assess for changes in heart rate, ST-segment, and other intervals. In the Prenylamine studies, the inhibition of ST-segment depression was a key finding.
-
Histopathology: Similar to the rat model, myocardial tissue is examined for evidence of damage. The left ventricle is often divided into multiple zones for a detailed assessment of lesion distribution.
-
Serum Biomarkers: Blood samples are analyzed for cardiac troponins and other markers of cardiac injury.
-
Mechanism of Action: Calcium Channel Blockade
Prenylamine's cardioprotective effect is attributed to its action as a calcium channel blocker. It inhibits the influx of calcium into cardiomyocytes, thereby preventing the calcium overload that is a key event in Isoproterenol-induced cardiotoxicity.
Signaling pathway of Isoproterenol-induced cardiotoxicity and Prenylamine's inhibitory action.
Experimental Workflow
The general workflow for evaluating the cardioprotective effects of a compound like Prenylamine in an Isoproterenol-induced injury model is depicted below.
General experimental workflow for in vivo cardioprotection studies.
References
- 1. karger.com [karger.com]
- 2. An overall review on prenylamine mechanisms of action in experimental models of myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Droprenilamine: A Comparative Analysis with Second-Generation Calcium Antagonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droprenilamine is classified as a coronary vasodilator. Its precise mechanism of action is not as extensively characterized as that of second-generation calcium antagonists. While the latter primarily act by blocking L-type calcium channels in vascular smooth muscle, evidence suggests that this compound's vasodilatory effects may be mediated through alternative pathways, potentially involving calmodulin antagonism. A definitive quantitative comparison of potency, such as IC50 values, between this compound and second-generation calcium antagonists like amlodipine, felodipine, or nifedipine, is absent from published research. This guide presents the known pharmacological profiles of these compounds and provides a representative experimental protocol for assessing vasodilator potency to inform future comparative studies.
Data Presentation
Due to the lack of direct comparative experimental data, a side-by-side potency comparison is not feasible. The following table summarizes the known pharmacological characteristics of this compound and representative second-generation calcium antagonists.
| Feature | This compound | Second-Generation Calcium Antagonists (e.g., Amlodipine, Felodipine, Nifedipine) |
| Primary Classification | Coronary Vasodilator | Calcium Channel Blockers (Dihydropyridine class) |
| Mechanism of Action | Not definitively established; potential calmodulin antagonism | Inhibition of L-type voltage-gated calcium channels in vascular smooth muscle. |
| Primary Effect | Vasodilation of coronary arteries. | Arterial vasodilation, leading to reduced peripheral resistance. |
| Potency (IC50) | Data not available in published literature. | Potent inhibitors of depolarization-induced contractions with IC50 values typically in the nanomolar range. For example, the IC50 value for nifedipine in rat aorta is approximately 2.9 nM[1]. |
Experimental Protocols
As no specific experimental protocol for a direct comparison of this compound and second-generation calcium antagonists has been identified, a general and widely accepted methodology for assessing the potency of vasodilators in isolated vascular rings is provided below. This protocol can be adapted for a head-to-head comparison.
Protocol: Assessment of Vasodilator Potency in Isolated Aortic Rings
1. Tissue Preparation:
- Male Wistar rats (250-300g) are euthanized by cervical dislocation.
- The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
- The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 3-4 mm in length.
2. Experimental Setup:
- Aortic rings are mounted between two stainless steel hooks in organ baths containing 10 mL of K-H solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the K-H solution is replaced every 15-20 minutes.
3. Induction of Contraction:
- After equilibration, the aortic rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM), to induce a stable, sustained contraction.
4. Cumulative Concentration-Response Curves:
- Once a stable plateau of contraction is reached, the test compounds (this compound and a second-generation calcium antagonist) are added to the organ baths in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 100 µM).
- The relaxation response is allowed to stabilize at each concentration before the next concentration is added.
- The relaxation at each concentration is expressed as a percentage of the pre-induced contraction.
5. Data Analysis:
- Concentration-response curves are plotted, and the IC50 value (the concentration of the antagonist that produces 50% of the maximal relaxation) is calculated using a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit).
- The potency of the compounds can then be compared based on their IC50 values.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the established signaling pathway for second-generation calcium antagonists and a proposed pathway for this compound based on potential calmodulin antagonism.
Conclusion
While this compound is established as a coronary vasodilator, its comparative potency and precise mechanism of action relative to second-generation calcium antagonists remain an area for further investigation. The lack of direct comparative studies necessitates dedicated research to elucidate these aspects. The provided experimental protocol offers a framework for such future investigations. The potential for a calmodulin-mediated mechanism of action for this compound presents an interesting avenue for research, distinguishing it from the direct L-type calcium channel blockade of second-generation antagonists. Further studies are crucial to fully understand the therapeutic potential and positioning of this compound in the landscape of cardiovascular drugs.
References
Safety Operating Guide
Proper Disposal of Droprenilamine: A Guide for Laboratory Professionals
Initial research indicates that "Droprenilamine" is not a recognized chemical compound. Therefore, this document provides essential safety and logistical information for the proper disposal of novel or unlisted pharmaceutical compounds, using established best practices for hazardous laboratory waste.
The procedures outlined below are based on general guidelines for the disposal of hazardous pharmaceutical and chemical waste from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and best practices in laboratory safety.[1][2][3][4] Researchers must always consult their institution's Environmental Health and Safety (EHS) office and local regulations for specific requirements.[1]
Pre-Disposal Characterization and Assessment
Before initiating disposal, the first critical step is to determine the nature of the waste. For a compound like this compound, this involves assessing its potential hazards.
Experimental Protocol: Waste Characterization
-
Review Available Data: Compile all known data on the compound, including synthetic route, structural analogues, and any toxicological or ecotoxicological data.
-
Consult Safety Data Sheet (SDS): If an SDS is available, Sections 2 (Hazards Identification), 12 (Ecological Information), and 13 (Disposal Considerations) are paramount. For a novel compound, an internal safety assessment should be documented.
-
Hazard Determination: Classify the waste according to the EPA's Resource Conservation and Recovery Act (RCRA) criteria. This involves determining if the waste exhibits characteristics of:
-
Ignitability: Flashpoint, potential for fire.
-
Corrosivity: pH level.
-
Reactivity: Stability, potential for violent reaction.
-
Toxicity: Presence of specific contaminants that could be harmful if released into the environment.
-
-
Categorize as Pharmaceutical Waste: Determine if the compound meets the criteria for a hazardous drug (HD) as defined by NIOSH, considering characteristics like carcinogenicity, genotoxicity, or reproductive toxicity.
This initial assessment dictates the entire disposal pathway. All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by a qualified EHS professional.
Segregation and Collection
Proper segregation at the point of generation is crucial to ensure safety and compliance. Never mix incompatible waste streams.
| Waste Stream | Description | Container Type | Labeling Requirements |
| This compound (Pure/Unused) | Unused or expired pure compound. | Compatible, sealed, leak-proof container (e.g., glass, polyethylene). | "HAZARDOUS WASTE"; Chemical Name: "this compound"; Hazard Characteristics (e.g., Toxic, Flammable); Accumulation Start Date. |
| Aqueous Solutions | Solutions containing this compound. | Compatible, sealed, leak-proof container. Do not store corrosives in metal. | "HAZARDOUS WASTE"; Chemical Name and Concentration (e.g., "this compound in Water, 10 mg/L"); Hazard Characteristics. |
| Contaminated Labware (Solid) | Pipette tips, gloves, vials, and other disposable materials contaminated with this compound. | Thick, leak-proof plastic bags or puncture-resistant containers, clearly marked. | "HAZARDOUS DRUG-RELATED WASTES" or "Trace Chemotherapy Waste". |
| Contaminated Sharps | Needles, scalpels, or broken glass contaminated with this compound. | Puncture-resistant, sealed sharps container. | "HAZARDOUS DRUG WASTE ONLY" or "Biohazard/Sharps". |
Important Note: It is illegal in all U.S. states to dispose of hazardous waste pharmaceuticals down the drain.
On-Site Storage and Handling
Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Containers must be kept closed at all times except when adding waste. Store containers in secondary containment trays to prevent spills.
-
Segregation: Incompatible wastes (e.g., acids and bases, oxidizers and organics) must be stored separately to prevent reactions.
-
Volume Limits: An SAA can hold up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste. Once these limits are reached, the waste must be moved to a central storage area within three days.
Disposal Workflow and Logistics
The final disposal must be handled by trained professionals and licensed hazardous waste contractors.
Experimental Protocol: Waste Pickup and Disposal
-
Container Preparation: Ensure all waste containers are properly sealed and labeled. Wipe down the exterior of the container to remove any contamination.
-
Request Pickup: Submit a hazardous waste collection request to your institution's EHS department. This is often done through an online portal. Attach a copy of the waste tag or form to the container.
-
EHS Collection: Trained EHS personnel will collect the waste from the SAA. They will transport it to a central 90-day storage facility.
-
Manifest and Transport: The waste is logged, packed according to Department of Transportation (DOT) regulations, and manifested for shipment.
-
Final Destruction: A licensed hazardous waste vendor transports the waste for final disposal, which is typically high-temperature incineration for pharmaceutical waste.
-
Documentation: A certificate of destruction is returned to the institution, completing the cradle-to-grave tracking required by the RCRA.
Mandatory Visualizations
The following diagrams illustrate the key decision-making and procedural workflows for the disposal of a novel compound like this compound.
Caption: High-level workflow for this compound waste disposal.
Caption: Segregation and containment plan for different waste types.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
